molecular formula C15H12O7 B12389693 2',3'-Dihydro-2'-hydroxyprotoapigenone

2',3'-Dihydro-2'-hydroxyprotoapigenone

Número de catálogo: B12389693
Peso molecular: 304.25 g/mol
Clave InChI: DEEPPBLYKYFFMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2',3'-Dihydro-2'-hydroxyprotoapigenone is a useful research compound. Its molecular formula is C15H12O7 and its molecular weight is 304.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H12O7

Peso molecular

304.25 g/mol

Nombre IUPAC

2-(1,6-dihydroxy-4-oxocyclohex-2-en-1-yl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H12O7/c16-7-1-2-15(21,12(20)5-7)13-6-10(19)14-9(18)3-8(17)4-11(14)22-13/h1-4,6,12,17-18,20-21H,5H2

Clave InChI

DEEPPBLYKYFFMO-UHFFFAOYSA-N

SMILES canónico

C1C(C(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dihydro-2'-hydroxyprotoapigenone is a naturally occurring protoflavonoid, a class of flavonoids characterized by a non-aromatic B-ring. This compound has been isolated from the fern Equisetum fluviatile. Preliminary studies have highlighted its potential as a cytotoxic agent, making it a molecule of interest for further investigation in cancer research and drug development. This technical guide provides a comprehensive overview of its known physicochemical properties, biological activity, and proposed mechanism of action, along with relevant experimental protocols.

Physicochemical Properties

The available quantitative physicochemical data for this compound are summarized in the table below. It is important to note that comprehensive experimental data for this compound is limited in the current scientific literature.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇[1]
Molecular Weight 304.25 g/mol [1]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported
Spectral Data

While the specific spectra are not publicly available, ¹H and ¹³C NMR spectral data for this compound have been reported in the supplementary materials of Pouny et al., 2010. Researchers are advised to consult this publication for detailed spectral information.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section provides detailed, generic methodologies for determining the key physicochemical properties of flavonoid compounds. These protocols can be adapted for the characterization of the title compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Experimental Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Measurement A Dry and powder the sample B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C Insert sample D Heat at a controlled rate C->D E Observe and record melting range D->E

Caption: Workflow for determining the melting point using the capillary method.

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

Principle: Potentiometric titration is used to determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant is added.

Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Biological Activity and Proposed Signaling Pathway

Cytotoxicity

This compound has been shown to exhibit cytotoxic activity against human cervical cancer (HeLa) cells with an IC₅₀ value greater than 10 µM[2].

Impairment of Centrosomal Integrity

The primary mechanism of its cytotoxic action appears to be the impairment of centrosomal integrity. Treatment of cells with this compound leads to a loss of centrosomal γ-tubulin labeling[2]. γ-tubulin is a critical component of the γ-tubulin ring complex (γ-TuRC), which is essential for microtubule nucleation at the centrosome.

Proposed Signaling Pathway

The loss of γ-tubulin from the centrosome disrupts microtubule organization, leading to defects in mitotic spindle formation and ultimately, cell cycle arrest and apoptosis. The precise molecular target of this compound within the γ-tubulin recruitment pathway is yet to be elucidated. However, a proposed pathway illustrating the key players in γ-tubulin recruitment to the centrosome, which may be disrupted by the compound, is presented below.

Proposed Signaling Pathway for Centrosomal γ-Tubulin Recruitment

G cluster_0 Cytoplasmic Components cluster_1 Centrosome cluster_2 Downstream Effects cluster_3 Inhibition gamma_TuSC γ-TuSC gamma_TuRC γ-TuRC gamma_TuSC->gamma_TuRC Assembly Centrosome_gamma_TuRC Centrosomal γ-TuRC gamma_TuRC->Centrosome_gamma_TuRC Recruitment Pericentrin Pericentrin Pericentrin->Centrosome_gamma_TuRC NEDD1 NEDD1 NEDD1->Centrosome_gamma_TuRC CDK5RAP2 CDK5RAP2 CDK5RAP2->Centrosome_gamma_TuRC Microtubule_Nucleation Microtubule Nucleation Centrosome_gamma_TuRC->Microtubule_Nucleation Mitotic_Spindle Mitotic Spindle Formation Microtubule_Nucleation->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Compound This compound Compound->Centrosome_gamma_TuRC Inhibits recruitment/localization

Caption: Proposed disruption of the γ-tubulin recruitment pathway by this compound.

Conclusion

This compound is a protoflavonoid with demonstrated cytotoxic effects linked to the disruption of centrosomal integrity. While its physicochemical characterization is incomplete, the available data and its unique biological activity warrant further investigation. The experimental protocols and the proposed signaling pathway detailed in this guide provide a framework for future research into this promising natural product for potential therapeutic applications. Further studies are required to fully elucidate its physicochemical properties, identify its specific molecular target(s), and evaluate its efficacy and safety in preclinical models.

References

2',3'-Dihydro-2'-hydroxyprotoapigenone spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Methodological Profile of Protoapigenone (B1247589)

Disclaimer: Extensive searches for spectroscopic data (NMR, MS) specifically for 2',3'-Dihydro-2'-hydroxyprotoapigenone did not yield direct results. The following data and methodologies are for the closely related and extensively studied parent compound, protoapigenone . This guide provides a comprehensive overview of the spectroscopic characteristics and analytical methods for protoapigenone, which can serve as a valuable reference for researchers studying similar flavonoid structures.

Protoapigenone is a rare natural flavonoid characterized by an unusual p-quinol moiety in its B-ring, which is of significant interest for its cytotoxic activities against various cancer cell lines. Accurate spectroscopic analysis is crucial for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Protoapigenone
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
H-2', H-6'7.24d10.2pyridine-d₅[1]
H-37.07spyridine-d₅[1]
H-86.72d2.4pyridine-d₅[1]
H-66.60d2.4pyridine-d₅[1]
H-3', H-5'6.56d10.2pyridine-d₅[1]
5-OH13.38br spyridine-d₅[1]
Table 2: ¹³C NMR Spectroscopic Data for Protoapigenone
CarbonChemical Shift (δ, ppm)SolventReference
C-4'185.3pyridine-d₅[1]
C-4176.4pyridine-d₅[1]
C-7164.5pyridine-d₅[1]
C-2164.3pyridine-d₅[1]
C-5161.3pyridine-d₅[1]
C-9160.3pyridine-d₅[1]
C-2', C-6'148.8pyridine-d₅[1]
C-3', C-5'129.4pyridine-d₅[1]
C-3110.9pyridine-d₅[1]
C-10109.8pyridine-d₅[1]
C-696.9pyridine-d₅[1]
C-893.4pyridine-d₅[1]
C-1'69.4pyridine-d₅[1]
Table 3: Mass Spectrometry Data for Protoapigenone
Ionization ModeObserved m/zInterpretationReference
ESI-285[M-H]⁻[1]

Experimental Protocols

The characterization of protoapigenone and its analogs involves standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are essential for the structural elucidation of flavonoids.[2]

  • Instrumentation : ¹H NMR spectra can be recorded on instruments such as a Varian Gemini-2000 200 MHz FT-NMR spectrometer, while ¹³C and 2D NMR spectra are typically acquired on a more powerful instrument like a Varian Mercury-plus 400 MHz FT-NMR spectrometer.[3][4]

  • Sample Preparation : For analysis, 5–10 mg of the purified flavonoid is typically dissolved in a deuterated solvent such as DMSO-d₆ or pyridine-d₅ and transferred to an NMR tube.[5]

  • Data Acquisition : Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (B1202638) (TMS).[3][4] The residual solvent peak is often used as a reference.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of compounds.[6]

  • Instrumentation : Mass spectra can be obtained using a variety of instruments, including a PE SCIEX API 3000 with a turbo ion spray source, an Agilent-1100 LC/MSD-Trap, or a Shimadzu LCMS-IT-TOF with an ESI interface.[3][4]

  • Ionization : Electrospray ionization (ESI) is a common and suitable technique for the analysis of flavonoids.[6]

  • Analysis : Tandem mass spectrometry (MS/MS) is frequently employed to aid in the structural characterization of flavonoids and their derivatives.[7][8] This technique, often coupled with liquid chromatography (LC), provides valuable information on the fragmentation of the parent molecule.[7]

Visualizations

Semi-Synthesis of Protoapigenone from Apigenin

The following diagram illustrates the one-step semi-synthesis of protoapigenone from its precursor, apigenin, through oxidative dearomatization.

Synthesis_of_Protoapigenone Apigenin Apigenin Protoapigenone Protoapigenone Apigenin->Protoapigenone Oxidative Dearomatization Reagent [Bis(trifluoroacetoxy)iodo]benzene (PIFA) Reagent->Apigenin Reagent

Caption: One-step synthesis of protoapigenone from apigenin.

References

An In-depth Technical Guide to the Putative Biosynthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone in Ferns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2',3'-Dihydro-2'-hydroxyprotoapigenone, a complex flavonoid derivative with potential pharmaceutical applications. While the complete pathway in ferns is yet to be fully elucidated, this document synthesizes current knowledge on flavonoid biosynthesis and proposes a putative pathway based on known enzymatic reactions and compounds isolated from ferns, particularly Thelypteris torresiana. This guide also outlines detailed experimental protocols to facilitate further research and validation of the proposed pathway.

Introduction to Flavonoid Biosynthesis in Ferns

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Their biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors for all major flavonoid classes. In ferns, the flavonoid biosynthetic pathway is largely conserved, involving key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and various hydroxylases that modify the basic flavonoid skeleton.[1][2][3]

The general pathway initiates with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by CHS, to form naringenin (B18129) chalcone.[4] This is then cyclized by CHI to produce (2S)-naringenin, a central intermediate.[3] Subsequent modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of flavonoids observed in nature.

General_Flavonoid_Biosynthesis cluster_enzymes pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin spontaneous/CHI Apigenin (B1666066) Apigenin Naringenin->Apigenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol CHS CHS CHI CHI FNS FNS F3H F3H

Figure 1: General Flavonoid Biosynthesis Pathway.

Proposed Biosynthetic Pathway of this compound

The target compound, this compound, possesses a unique dihydroxylated and dearomatized B-ring, suggesting a series of specific hydroxylation and oxidation steps. Protoapigenone (B1247589) and a related compound, 2-hydroxy-2,3-dihydroprotoapigenone acetonide, have been isolated from the fern Thelypteris torresiana, strongly indicating the presence of the necessary enzymatic machinery.[5] The semi-synthesis of protoapigenone from apigenin further supports a biosynthetic link.[6]

Based on this evidence, we propose a putative biosynthetic pathway starting from the common flavonoid intermediate, apigenin.

Putative Pathway Steps:

  • Apigenin as the Precursor: The pathway likely starts with apigenin, which is synthesized from naringenin by flavone (B191248) synthase (FNS).

  • 2'-Hydroxylation: A specific flavonoid 2'-hydroxylase, likely a cytochrome P450 monooxygenase (CYP450) or a 2-oxoglutarate-dependent dioxygenase (2-ODD), hydroxylates apigenin at the 2' position of the B-ring to produce 2'-hydroxyapigenin.

  • Oxidative Dearomatization: The 2'-hydroxyapigenin is then proposed to undergo an oxidative dearomatization of the B-ring to form protoapigenone. This type of reaction is known to be catalyzed by dioxygenases.

  • 3'-Hydroxylation and Reduction: Subsequently, a flavanone (B1672756) 3'-hydroxylase-like enzyme could introduce a hydroxyl group at the 3' position. This is likely followed by a reduction to yield this compound. The isolation of 2-hydroxy-2,3-dihydroprotoapigenone acetonide from T. torresiana suggests that a dihydroxylated intermediate exists.

Proposed_Pathway cluster_enzymes Apigenin Apigenin Hydroxyapigenin 2'-Hydroxyapigenin (Putative) Apigenin->Hydroxyapigenin Protoapigenone Protoapigenone Hydroxyapigenin->Protoapigenone Dihydroxyprotoapigenone 2',3'-Dihydroxyprotoapigenone (Putative) Protoapigenone->Dihydroxyprotoapigenone Target This compound Dihydroxyprotoapigenone->Target F2H Flavonoid 2'-Hydroxylase (Putative CYP450 or 2-ODD) DOX Dioxygenase (Putative) F3H_like Flavonoid 3'-Hydroxylase-like (Putative) Reductase Reductase (Putative)

Figure 2: Proposed Biosynthesis of this compound.

Quantitative Data Summary

Currently, there is no published quantitative data on the concentrations of this compound or its proposed intermediates in ferns. The following table provides a template for the type of data that needs to be collected to understand the flux through this pathway.

CompoundPlant TissueConcentration (µg/g fresh weight)Method of QuantificationReference
ApigeninYoung FrondsData not availableLC-MS/MSTo be determined
2'-HydroxyapigeninYoung FrondsData not availableLC-MS/MSTo be determined
ProtoapigenoneYoung FrondsData not availableLC-MS/MSTo be determined
2',3'-DihydroxyprotoapigenoneYoung FrondsData not availableLC-MS/MSTo be determined
This compoundYoung FrondsData not availableLC-MS/MSTo be determined
Table 1: Template for Quantitative Analysis of Pathway Metabolites.

Experimental Protocols for Pathway Elucidation

The following protocols outline a comprehensive approach to identify and characterize the enzymes involved in the proposed biosynthetic pathway.

Experimental_Workflow Start Plant Material (Thelypteris torresiana) Transcriptomics Transcriptome Sequencing (RNA-Seq) Start->Transcriptomics Metabolomics Metabolite Profiling (LC-MS/MS) Start->Metabolomics GeneID Candidate Gene Identification (CYP450s, 2-ODDs) Transcriptomics->GeneID Metabolomics->GeneID Cloning Gene Cloning and Heterologous Expression GeneID->Cloning Assay In Vitro Enzyme Assays Cloning->Assay Validation Pathway Validation Assay->Validation

Figure 3: Experimental Workflow for Pathway Elucidation.

4.1. Protocol for Candidate Gene Identification via Transcriptomics

  • Plant Material: Collect young, actively growing fronds from Thelypteris torresiana.

  • RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Annotate transcripts by homology search against plant protein databases (e.g., NCBI nr, UniProt).

    • Identify candidate genes encoding cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases based on sequence homology.

    • Perform differential expression analysis if comparing tissues with high and low concentrations of the target compound.

4.2. Protocol for Heterologous Expression and Protein Purification

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

    • Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4.3. Protocol for In Vitro Enzyme Assays

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant enzyme.

    • Substrate (e.g., apigenin for the 2'-hydroxylase assay).

    • Cofactors:

      • For CYP450s: NADPH and a cytochrome P450 reductase.

      • For 2-ODDs: 2-oxoglutarate, Fe(II), and ascorbate.

    • Buffer at an optimal pH (typically 7.0-8.0).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the reaction products by HPLC and LC-MS/MS to identify the expected hydroxylated or oxidized products by comparing their retention times and mass spectra with authentic standards (if available) or by structural elucidation.

4.4. Protocol for Metabolite Profiling

  • Sample Preparation: Homogenize and extract metabolites from fern tissues using a suitable solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis:

    • Separate the metabolites using a reverse-phase C18 column.

    • Use a tandem mass spectrometer in both positive and negative ionization modes.

    • Develop a multiple reaction monitoring (MRM) method for targeted quantification of the proposed pathway intermediates and the final product.

  • Data Analysis: Identify and quantify the compounds of interest by comparing their retention times and fragmentation patterns with those of authentic standards or by high-resolution mass spectrometry for putative identification.

Conclusion

The biosynthesis of this compound in ferns represents a novel branch of the flavonoid pathway. The proposed pathway, starting from apigenin and involving a series of hydroxylation and oxidative dearomatization steps, provides a strong hypothetical framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for the identification and characterization of the key enzymes involved, ultimately leading to the full elucidation of this unique biosynthetic pathway. This knowledge will be invaluable for the potential biotechnological production of this and related pharmacologically active compounds.

References

In Vitro Anticancer Effects of Protoapigenone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the in vitro anticancer effects of protoapigenone (B1247589) and its synthetic derivatives. Extensive literature searches did not yield specific experimental data for 2',3'-Dihydro-2'-hydroxyprotoapigenone . Therefore, this document focuses on the well-characterized parent compound, protoapigenone, and its potent analogs, WYC-0209 and WYC-241, to provide a comprehensive overview for researchers, scientists, and drug development professionals. A single mention of "2'-hydroxy-2',3'-dihydroprotoapigenone acetonide" as having antitumoral activity was found, but without supporting data.

Introduction

Protoapigenone, a rare natural flavonoid, has demonstrated significant anticancer properties with low toxicity in both in vitro and in vivo studies.[1] Its unique B-ring with a dienone system is crucial for its antitumor activity.[1] Research has led to the synthesis of derivatives with improved efficacy, such as WYC-0209 and WYC-241.[2] This guide summarizes the key findings on the in vitro anticancer effects of these compounds, including their impact on cell viability, apoptosis, cell cycle, and the underlying molecular mechanisms.

Quantitative Data on Anticancer Activity

The cytotoxic effects of protoapigenone and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of Protoapigenone Analogs

CompoundHepG2 (Liver)Hep3B (Liver)Ca9-22 (Oral)A549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)
Protoapigenone ---0.23-3.88 µM[1]0.23-3.88 µM[1]0.23-3.88 µM[1]
1′-O-butyl-protoapigenone -Significantly stronger than protoapigenone[3]--Significantly stronger than protoapigenone[3]Significantly stronger than protoapigenone[3]

Note: A specific IC50 value range for protoapigenone is provided as 0.23 to 3.88 µM across several cell lines[1]. For the 1'-O-butyl derivative, the source indicates significantly stronger activity than the parent compound in specific cell lines without providing exact numerical values[3].

Table 2: In Vitro Cytotoxicity (IC50) of WYC-0209

Cell LineCancer TypeIC50
MDA-MB-231 Breast Cancer2 µM[4][5]
A549 Lung Cancer0.1 µM[5]

Table 3: In Vitro Cytotoxicity of WYC-241

Cell LineCancer TypeEffect
A549 Lung CancerSuperior cytotoxicity to other derivatives

Note: For WYC-241, the source describes its cytotoxicity as "superior" to other synthesized derivatives but does not provide a specific IC50 value in the abstract.

Mechanisms of Action

Protoapigenone and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest. These processes are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Induction of Apoptosis

Protoapigenone and its analogs are potent inducers of apoptosis in various cancer cell lines.[1][6][7] The apoptotic process is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[7][8]

Cell Cycle Arrest

These compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Protoapigenone can arrest prostate cancer cells in the S and G2/M phases.[7] This is associated with altered levels of key cell cycle regulatory proteins such as Cdc25C, cyclin B1, and cyclin-dependent kinase 2 (Cdk2).[7] The synthetic derivative WYC02-9 has also been found to arrest colorectal cancer cells at the G2/M phase.[6]

Signaling Pathways

The anticancer effects of protoapigenone and its derivatives are linked to the modulation of several critical signaling pathways.

  • MAPK Pathway: Protoapigenone treatment leads to the persistent activation of MAPKs (ERK, JNK, and p38) in breast cancer cells.[8] In prostate cancer cells, the activation of p38 MAPK and JNK1/2 is crucial for protoapigenone-induced apoptosis and cell cycle arrest.[7]

  • PI3K/AKT Pathway: The derivative WYC-241 has been shown to inhibit the PI3K/AKT signaling pathway in A549 lung cancer cells.

  • Reactive Oxygen Species (ROS): The generation of ROS is a key upstream event in the mechanism of action for some of these compounds. In breast cancer cells, protoapigenone-induced MAPK activation, mitochondrial dysfunction, and apoptosis are dependent on an increase in intracellular ROS.[8] Similarly, WYC02-9 induces apoptosis in colorectal cancer cells through a ROS-mediated activation of the MAPK14 pathway.[6]

Mandatory Visualizations

Signaling Pathways

Protoapigenone Derivative-Induced Apoptosis Signaling Pathway cluster_extracellular cluster_cellular Compound Protoapigenone Derivative (e.g., WYC-241) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces PI3K PI3K Compound->PI3K Inhibits MAPK MAPK (p38, JNK, ERK) ROS->MAPK Activates AKT AKT PI3K->AKT Activates PI3K->AKT pAKT p-AKT (Inactive) pMAPK p-MAPK (Active) Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Leads to Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Protoapigenone derivative-induced apoptosis pathway.

Experimental Workflows

Experimental Workflow for In Vitro Anticancer Assays cluster_culture cluster_assays cluster_data cluster_conclusion start Seed Cancer Cells treat Treat with Compound start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western_blot Protein Expression (Western Blot) treat->western_blot ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant end Determine Anticancer Effects & Mechanism ic50->end apoptosis_quant->end cell_cycle_dist->end protein_quant->end

Caption: Workflow for assessing in vitro anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

  • Cell Harvesting: Harvest cells and prepare a single-cell suspension.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice.[11]

  • Washing: Wash the cells twice with PBS.[12]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[12]

  • Incubation: Incubate the cells for at least 4 hours at 4°C.[12]

  • Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blot Analysis for Signaling Proteins (e.g., PI3K/AKT Pathway)

This protocol is for detecting the expression and phosphorylation status of proteins in a signaling pathway.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT) overnight at 4°C.[15]

  • Washing: Wash the membrane three times with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Protoapigenone and its synthetic derivatives, particularly WYC-0209 and WYC-241, are promising anticancer agents that induce apoptosis and cell cycle arrest in various cancer cell lines. Their mechanisms of action involve the modulation of key signaling pathways such as MAPK and PI3K/AKT, often initiated by an increase in intracellular ROS. Further investigation into the structure-activity relationships of these compounds could lead to the development of more potent and selective anticancer drugs. While specific data on this compound remains elusive, the findings presented here for its parent compound and other derivatives provide a strong foundation for future research in this area.

References

The Enigmatic 2',3'-Dihydro-2'-hydroxyprotoapigenone: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and biological activities of 2',3'-Dihydro-2'-hydroxyprotoapigenone. This suggests that the compound is likely a novel, yet-to-be-discovered natural product, a theoretical metabolite, or a substance known under a different nomenclature that is not currently indexed or publicly available.

Despite extensive searches across various scientific platforms, no records of the isolation, synthesis, or characterization of this compound could be retrieved. Standard chemical databases and research publication archives do not contain entries for this specific chemical structure, precluding any detailed discussion of its origins or potential therapeutic applications.

For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity. The novelty of this compound means that its potential biological activities and pharmacological properties remain entirely unexplored. The investigation into its natural sources, the development of a synthetic route, and the characterization of its physicochemical and biological properties could open up new avenues in medicinal chemistry and drug discovery.

Given the lack of existing data, this document cannot provide the requested in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits the first report of the isolation or synthesis of this compound, which will be a critical first step in unlocking its potential. Future research would need to focus on:

  • Identification and Isolation: Screening of plant, fungal, or bacterial sources for the presence of this compound.

  • Structural Elucidation: Utilization of techniques such as NMR spectroscopy and mass spectrometry to confirm its chemical structure.

  • Total Synthesis: Development of a robust synthetic pathway to produce the compound in sufficient quantities for biological testing.

  • Biological Screening: Evaluation of its bioactivity across a range of assays to determine any potential therapeutic effects.

Until such foundational research is conducted and published, this compound will remain a fascinating but unknown entity in the vast landscape of natural products.

2',3'-Dihydro-2'-hydroxyprotoapigenone molecular formula C15H12O7

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C15H12O7

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Taxifolin (B1681242), also known as Dihydroquercetin, a flavonoid with the molecular formula C15H12O7. While the initial query referenced "2',3'-Dihydro-2'-hydroxyprotoapigenone," literature and database searches indicate that Taxifolin is the most extensively studied and scientifically recognized compound corresponding to this molecular formula. This document details its physicochemical properties, summarizes its diverse biological activities with quantitative data, provides comprehensive experimental protocols for its isolation and analysis, and elucidates its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Taxifolin is a naturally occurring flavanonol, a type of flavonoid, found in various plants such as Siberian larch, milk thistle, and onions[1]. Its chemical structure and properties are well-characterized.

PropertyValueSource
Molecular Weight 304.25 g/mol [2]
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[2]
CAS Number 480-18-2[2]
Appearance White to slightly brown powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poor water solubility.[3][4]
LogP 0.95[2]

Biological Activities and Quantitative Data

Taxifolin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. The following table summarizes key quantitative data from various in vitro studies.

Biological ActivityCell Line/AssayIC50 ValueSource
Anticancer Huh7 (Liver Cancer)0.22 µM[5]
HepG2 (Liver Cancer)0.150 µM[5]
Antioxidant DPPH Radical Scavenging77.00 µg/mL[6]
ABTS Radical Scavenging0.83 µg/mL[6]
ABTS Radical Scavenging1.035% (concentration for 50% effect)[7]
PTIO•-scavenging Varies with pHNot specified[8]

Experimental Protocols

Isolation of Taxifolin from Trichilia emetica Seeds

This protocol describes the extraction and isolation of taxifolin from the whole seeds of Trichilia emetica.

Methodology:

  • Extraction: The whole seeds of Trichilia emetica are boiled in water.

  • Purification: The resulting aqueous extract is subjected to further purification steps.

  • Structural Determination: The structure of the isolated compound is confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry. The obtained data is then compared with literature values for confirmation.[9]

Isolation of Taxifolin from Pine Bark

This protocol details the extraction of taxifolin from pine bark using the Soxhlet extraction method.

Methodology:

  • Preparation: Four grams of finely powdered pine bark are placed in a Soxhlet apparatus.

  • Extraction: Continuous extraction is performed for 8 hours using ethanol (B145695) as the solvent.

  • Quantification: The concentration of taxifolin in the resulting extract is determined using High-Performance Liquid Chromatography (HPLC). A reported yield is 0.94 milligrams of taxifolin per gram of pine bark.[10]

Antioxidant Activity Assessment (ABTS Radical Scavenging Assay)

This protocol outlines the procedure for evaluating the antioxidant activity of taxifolin using the ABTS radical cation scavenging assay.

Methodology:

  • Preparation of ABTS radical solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+). The solution is then diluted to obtain a specific absorbance at a given wavelength.

  • Assay: Different concentrations of taxifolin are added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation time.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) is determined.[7]

Signaling Pathways and Mechanisms of Action

Taxifolin exerts its biological effects by modulating several key signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of colorectal cancer, Taxifolin has been shown to interfere with the Wnt/β-catenin signaling pathway.[11][12] Aberrant activation of this pathway is a critical factor in the development of many cancers. Taxifolin administration leads to a decrease in the expression of β-catenin, a central component of this pathway.[11] This downregulation contributes to the induction of cell cycle arrest and apoptosis in cancer cells.

Wnt_Pathway cluster_control Canonical Wnt Pathway (Active) cluster_taxifolin Taxifolin Intervention Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK-3β Dsh->GSK3b | APC APC Dsh->APC | Axin Axin Dsh->Axin | CK1 CK1 Dsh->CK1 | beta_catenin β-catenin TCF TCF/LEF beta_catenin->TCF Genes Target Gene Expression TCF->Genes Taxifolin Taxifolin beta_catenin_T β-catenin Taxifolin->beta_catenin_T | Genes_T Decreased Target Gene Expression beta_catenin_T->Genes_T

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of Taxifolin.

Nrf2 Antioxidant Response Pathway

Taxifolin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Taxifolin can induce the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), through epigenetic modifications, including the inhibition of DNA methyltransferases (DNMTs).[13] This activation enhances the cellular antioxidant defense mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Taxifolin Taxifolin Keap1 Keap1 Taxifolin->Keap1 | Nrf2_c Nrf2 Keap1->Nrf2_c Dissociation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

Caption: Activation of the Nrf2 antioxidant pathway by Taxifolin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Taxifolin has been shown to modulate this pathway in various contexts. For instance, in skin tumor models, topical application of taxifolin was found to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn downregulated the subsequent activation of the PI3K/Akt pathway.[15] This inhibition contributes to its anti-proliferative and anti-tumor effects. Taxifolin also exerts cardioprotective effects against ischemia/reperfusion injury by activating the PI3K/Akt pathway, leading to the inhibition of oxidative stress and apoptosis.[15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Taxifolin Taxifolin Taxifolin->RTK |

Caption: Modulation of the PI3K/Akt signaling pathway by Taxifolin.

Conclusion

Taxifolin (Dihydroquercetin) is a flavonoid with significant therapeutic potential, underscored by its diverse biological activities. Its well-defined physicochemical properties, coupled with a growing body of evidence on its mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on this promising natural compound. Further investigations, particularly in clinical settings, are warranted to fully elucidate its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the chemical synthesis of 2',3'-Dihydro-2'-hydroxyprotoapigenone, a novel flavonoid derivative. While a direct synthesis for this specific molecule has not been previously published, the following protocol is based on established methods for chalcone (B49325) synthesis, flavanone (B1672756) cyclization, and oxidative dearomatization of flavonoids. These application notes are intended to guide researchers in the fields of medicinal chemistry, drug discovery, and flavonoid research in the synthesis and potential investigation of this compound. The protocol is divided into three main stages: 1) Claisen-Schmidt condensation to form the chalcone intermediate, 2) acid-catalyzed intramolecular cyclization to the flavanone, and 3) subsequent oxidation to yield the final product.

Potential Applications

Flavonoids are a diverse group of natural products known for a wide range of biological activities. Protoapigenone (B1247589), a related natural product, has demonstrated significant cytotoxic activity against several cancer cell lines.[1][2][3] The structural modifications in this compound, specifically the di-hydroxylated and dearomatized B-ring, present an interesting scaffold for biological evaluation. Potential areas of investigation for this compound include:

  • Anticancer Activity: Given the anticancer properties of protoapigenone, this analog could be screened for its cytotoxic effects against various cancer cell lines.[4]

  • Antioxidant Properties: The phenolic hydroxyl groups suggest potential radical scavenging and antioxidant activities.

  • Enzyme Inhibition: Flavonoids are known to interact with a variety of enzymes; this compound could be evaluated as an inhibitor of kinases, cyclooxygenases, or other relevant drug targets.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of a chalcone precursor, followed by its cyclization to a flavanone, and a final oxidative dearomatization of the B-ring.

Synthesis_Pathway A 2',4',6'-Trihydroxy- acetophenone C Step 1: Claisen-Schmidt Condensation A->C B 2,3-Dihydroxy- benzaldehyde B->C D 2,2',3,4',6'-Pentahydroxychalcone (Intermediate 1) C->D Base (e.g., KOH), Ethanol (B145695) E Step 2: Acid-Catalyzed Cyclization D->E F 2',3',4',5,7-Pentahydroxyflavanone (Intermediate 2) E->F Acid (e.g., H2SO4), Ethanol, Reflux G Step 3: Oxidative Dearomatization F->G H 2',3'-Dihydro-2'-hydroxy- protoapigenone (Final Product) G->H Oxidizing Agent (e.g., PIFA)

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2',3,4',6'-Pentahydroxychalcone (Intermediate 1)

This step involves the base-catalyzed Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone (B23981) with 2,3-dihydroxybenzaldehyde (B126233).[5][6]

Materials:

  • 2',4',6'-Trihydroxyacetophenone

  • 2,3-Dihydroxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute

  • Crushed Ice

  • Distilled Water

Procedure:

  • Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a 40% aqueous solution of KOH (e.g., 5 mL per 0.01 mol of acetophenone) to the flask.

  • To this solution, add 2,3-dihydroxybenzaldehyde (1 equivalent) dissolved in a minimal amount of ethanol.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Filter the solid precipitate, wash with cold distilled water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain pure 2,2',3,4',6'-pentahydroxychalcone.

Step 2: Synthesis of 2',3',4',5,7-Pentahydroxyflavanone (Intermediate 2)

This step involves the acid-catalyzed intramolecular cyclization of the synthesized chalcone to form the flavanone core structure.[5][7]

Materials:

  • 2,2',3,4',6'-Pentahydroxychalcone (Intermediate 1)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

Procedure:

  • Dissolve the 2,2',3,4',6'-pentahydroxychalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add concentrated H₂SO₄ (e.g., 8-10 mL per 0.01 mol of chalcone) to the solution while cooling in an ice bath.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • A solid precipitate of the flavanone will form.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2',3',4',5,7-pentahydroxyflavanone.

Step 3: Synthesis of this compound (Final Product)

This final step involves the oxidative dearomatization of the B-ring of the flavanone. This proposed step is adapted from the synthesis of protoapigenone from apigenin.[8]

Materials:

  • 2',3',4',5,7-Pentahydroxyflavanone (Intermediate 2)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Acetonitrile (B52724)

  • Water

Procedure:

  • Dissolve the 2',3',4',5,7-pentahydroxyflavanone (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add PIFA (1.1 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Data Presentation

StepReactantsKey ReagentsProductExpected Yield (%)
12',4',6'-Trihydroxyacetophenone, 2,3-DihydroxybenzaldehydeKOH, Ethanol2,2',3,4',6'-Pentahydroxychalcone70-85
22,2',3,4',6'-PentahydroxychalconeH₂SO₄, Ethanol2',3',4',5,7-Pentahydroxyflavanone60-75
32',3',4',5,7-PentahydroxyflavanonePIFA, Acetonitrile/WaterThis compound40-55

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Characterization

The structure and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the melting point of the crystalline products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To determine the absorption maxima.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are unknown, many flavonoids are known to modulate inflammatory signaling pathways such as the NF-κB pathway. The diagram below illustrates a generalized representation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκBα IKK->IkB Phosphorylation (Ubiquitination & Degradation) IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Flavonoid 2',3'-Dihydro-2'-hydroxy- protoapigenone (Hypothesized) Flavonoid->IKK Inhibition (Hypothesized) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes

References

Application Notes and Protocols for the Quantification of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',3'-Dihydro-2'-hydroxyprotoapigenone is a flavonoid derivative belonging to the protoflavone class, which is characterized by an unusual p-quinol moiety on the B-ring. Protoflavones, including protoapigenone (B1247589) and its derivatives, have garnered significant interest in the scientific community due to their potential therapeutic properties, such as anticancer activities. Accurate and precise quantification of these compounds is crucial for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of potential drug candidates.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC-PDA is a robust and widely used technique for the quantification of flavonoids.[1][2][3][4][5] This method offers good sensitivity and allows for the simultaneous monitoring of multiple wavelengths, which is beneficial for the identification and purity assessment of the analyte.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC-PDA method for the quantification of this compound.

ParameterValue
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.85 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (Recovery %)98 - 103%
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% to 90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: 90% to 20% B

      • 40-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (based on the characteristic UV absorbance of the protoflavone chromophore).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation:

    • For plant extracts, an appropriate extraction method should be employed (e.g., ultrasound-assisted extraction with methanol). The extract should be filtered through a 0.45 µm syringe filter before injection.

    • For biological matrices (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Test Sample ExtractedSample Extracted/Precipitated Sample Sample->ExtractedSample Calibration Calibration Curve Standards Stock->Calibration HPLC HPLC Injection & Separation Calibration->HPLC ExtractedSample->HPLC PDA PDA Detection (265 nm) HPLC->PDA Integration Peak Integration PDA->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

HPLC-PDA quantification workflow.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-PDA, making it the method of choice for quantifying low concentrations of analytes in complex matrices, such as biological fluids.[6][7]

Quantitative Data Summary
ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (Recovery %)95 - 105%
Matrix Effect< 15%
Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient: A fast gradient, for example, 5% to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • MS/MS Parameters:

    • The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

    • Multiple Reaction Monitoring (MRM) transitions should be optimized for quantification and confirmation.

2. Standard and Sample Preparation:

  • Internal Standard (IS): A structurally similar compound not present in the sample should be used (e.g., a stable isotope-labeled analog or a related flavonoid).

  • Standard and Sample Preparation: Similar to the HPLC-PDA method, but with the addition of the internal standard at a fixed concentration to all standards and samples.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Spiked_Standards Spiked Calibration Standards Standard->Spiked_Standards Sample Test Sample Spiked_Samples Spiked Samples Sample->Spiked_Samples IS Internal Standard IS->Spiked_Standards IS->Spiked_Samples LC UHPLC Separation Spiked_Standards->LC Spiked_Samples->LC MS MS/MS Detection (MRM) LC->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Curve Calibration Curve Ratio->Curve Quant Concentration Determination Curve->Quant

LC-MS/MS quantification workflow.

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration, provided that a certified internal standard is used.[8][9][10][11][12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Quantitative Data Summary
ParameterValue
Linearity Range0.5 - 50 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)0.2 mg/mL
Precision (%RSD)< 1.5%
Accuracy (Purity %)98.5 - 101.0%
Experimental Protocol

1. Instrumentation and Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d₆, Methanol-d₄).

  • Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the spectrum free from any signals of the analyte (e.g., maleic acid, dimethyl sulfone).

  • Key Acquisition Parameters:

    • Pulse Angle: 30° or 90° (a 90° pulse requires a longer relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals to be integrated.

    • Acquisition Time (aq): Sufficient to ensure high digital resolution.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound and a known amount of the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

3. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • Iₓ and Iₛₜd are the integral values of the signals for the analyte and the internal standard, respectively.

    • Nₓ and Nₛₜd are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

    • Mₓ and Mₛₜd are the molar masses of the analyte and the internal standard.

    • mₓ and mₛₜd are the masses of the sample and the internal standard.

    • Pₛₜd is the purity of the internal standard.

Logical Relationship Diagram

qNMR_Logic cluster_input Inputs cluster_nmr NMR Measurement cluster_constants Constants cluster_output Calculation & Output Mass_Analyte Mass of Analyte (mₓ) Acquisition ¹H-NMR Spectrum Acquisition Mass_Analyte->Acquisition Mass_IS Mass of IS (mₛₜd) Mass_IS->Acquisition Purity_IS Purity of IS (Pₛₜd) Purity_IS->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation MolarMass_Analyte Molar Mass of Analyte (Mₓ) MolarMass_Analyte->Calculation MolarMass_IS Molar Mass of IS (Mₛₜd) MolarMass_IS->Calculation Protons_Analyte Number of Protons Analyte (Nₓ) Protons_Analyte->Calculation Protons_IS Number of Protons IS (Nₛₜd) Protons_IS->Calculation Result Purity of Analyte (Pₓ) Calculation->Result

Logical flow for qNMR purity determination.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2',3'-Dihydro-2'-hydroxyprotoapigenone is a flavonoid, a class of natural compounds known for a wide range of biological activities. Its close analog, protoapigenone (B1247589), has demonstrated significant anti-tumor properties, including the induction of apoptosis and oxidative stress in cancer cells[1]. The structural modifications in this compound, specifically the dihydroxylation and saturation of the 2',3' bond, may alter its biological effects. Therefore, a panel of cell-based assays is crucial to elucidate its specific activities and potential as a therapeutic agent. This document provides detailed protocols for evaluating the cytotoxic, pro-apoptotic, and pro-oxidant effects of this compound.

I. Assessment of Cytotoxicity

A primary evaluation of a novel compound involves determining its cytotoxic effects on cancer cell lines. This helps to identify a concentration range for further mechanistic studies.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability[2]. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells[2].

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

II. Evaluation of Apoptosis Induction

Protoapigenone is known to induce apoptosis[1]. It is therefore pertinent to investigate if this compound shares this mechanism of action.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • This compound

  • Human cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

III. Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Given that protoapigenone induces oxidative stress, it is important to assess the effect of this compound on intracellular ROS levels.

Recommended Assay: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

Materials:

  • This compound

  • Human cancer cell line

  • DCFH-DA solution

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as described for the MTT assay.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells with PBS. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control to determine the effect of the compound on ROS production.

Data Presentation

Table 1: Cytotoxicity of this compound on MDA-MB-231 cells (Hypothetical Data)

Concentration (µM)Cell Viability (%) after 48h
0 (Control)100 ± 5.2
195 ± 4.8
578 ± 6.1
1052 ± 3.9
2525 ± 2.5
5010 ± 1.8
IC₅₀ (µM) ~10.5

Table 2: Apoptosis Induction by this compound in MDA-MB-231 cells (Hypothetical Data)

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Control2.1 ± 0.51.5 ± 0.3
10 µM15.4 ± 2.15.2 ± 0.8
25 µM35.8 ± 3.512.7 ± 1.9

Table 3: Intracellular ROS Production Induced by this compound in MDA-MB-231 cells (Hypothetical Data)

TreatmentRelative Fluorescence Units (RFU)Fold Change vs. Control
Control1500 ± 1201.0
10 µM3200 ± 2502.1
25 µM5800 ± 4103.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis ros ROS Assay (DCFH-DA) cell_culture->ros compound_prep Prepare this compound Stock Solution compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->ros data_quant Quantify Results (IC50, % Apoptosis, RFU) cytotoxicity->data_quant apoptosis->data_quant ros->data_quant interpretation Interpret Biological Activity data_quant->interpretation

Caption: Experimental workflow for assessing the biological activity of this compound.

protoapigenone_pathway compound This compound (Hypothesized) ros ↑ Intracellular ROS compound->ros mapk MAPK Activation (ERK, JNK, p38) ros->mapk mito Mitochondrial Dysfunction (Loss of MMP) mapk->mito caspase Caspase Activation (Caspase-3/7) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis based on protoapigenone activity.

References

Application Notes and Protocols for the HPLC Analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a reverse-phase HPLC protocol developed for the accurate and precise quantification of this protoapigenone (B1247589) derivative. This application note includes a comprehensive experimental protocol, system suitability requirements, method validation parameters presented in tabular format, and a visual workflow diagram to guide researchers in implementing this analytical procedure. The method is intended as a robust starting point for the analysis of this compound in various sample matrices, including synthetic reaction mixtures and purified samples.

Introduction

This compound is a flavonoid derivative of significant interest due to its potential biological activities. As with many novel compounds, a reliable and validated analytical method is crucial for its characterization, purity assessment, and quantification in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a proposed HPLC method for the analysis of this compound, developed based on established methodologies for structurally similar flavonoids.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or determined by UV scan of the reference standard)
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose. The following tables present hypothetical but realistic data for the key validation parameters.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Concentration (µg/mL)Repeatability (RSD%, n=6)Intermediate Precision (RSD%, n=6 over 3 days)
101.2%1.8%
500.9%1.5%
1000.7%1.2%
Accuracy

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0%
5050.5101.0%
8079.299.0%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

ParameterMethodHypothetical Value (µg/mL)
LOD S/N ratio of 3:10.1
LOQ S/N ratio of 10:10.3

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 275 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Application Notes and Protocols for Culturing and Extraction of Flavonoids from Equisetum with a Focus on Protoapigenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Equisetum, commonly known as horsetail, is a genus of perennial plants that has been used in traditional medicine for various purposes.[1] These plants are a rich source of bioactive secondary metabolites, including a diverse array of flavonoids.[2] Among these, protoapigenone (B1247589) and its derivatives have garnered significant interest due to their potential therapeutic properties, particularly their anti-cancer activities.[3][4] This document provides detailed protocols for the cultivation of Equisetum species and the subsequent extraction and purification of flavonoids, with a specific focus on protoapigenone and its related compounds like 2',3'-Dihydro-2'-hydroxyprotoapigenone.

Part 1: Culturing of Equisetum Species

Propagation

Equisetum can be propagated through spores or, more commonly and easily, by division of its extensive rhizome system.[2]

Protocol 1: Propagation from Rhizomes

  • Collection: In early spring or fall, carefully excavate the rhizomes of a healthy, established Equisetum plant.

  • Division: Divide the rhizomes into sections, ensuring each piece has at least one node.

  • Planting: Plant the rhizome sections in a well-draining, peat-rich soil mix. The soil should be kept consistently moist to waterlogged to mimic the natural habitat of Equisetum.[2]

  • Growth Conditions: Maintain the planted rhizomes in a shaded or partially shaded area with moderate temperatures and high humidity.[2]

Culturing Conditions for Secondary Metabolite Production

For optimal production of flavonoids and other secondary metabolites, controlled growing conditions are recommended.

Table 1: Optimal Culturing Conditions for Equisetum sp.

ParameterRecommended Condition
Light Medium (at least 6 hours of indirect sunlight)
Temperature 15°C
Humidity 70%
Soil Peaty, consistently moist to waterlogged
Fertilization Generally not required, but a balanced, slow-release fertilizer can be applied sparingly during the growing season.[2]

Part 2: Extraction and Isolation of this compound and Other Flavonoids

The extraction of flavonoids from Equisetum can be achieved through various methods. Enzyme-assisted extraction has been shown to significantly increase the yield of total flavonoids compared to traditional methods.[5]

Enzyme-Assisted Extraction of Total Flavonoids

This protocol is optimized for the extraction of total flavonoids from dried Equisetum arvense aerial parts.

Protocol 2: Cellulase-Assisted Flavonoid Extraction

  • Preparation of Plant Material: Dry the aerial parts of Equisetum at room temperature (around 25°C) away from direct sunlight. Once dried, grind the plant material into a fine powder.[6]

  • Enzymatic Hydrolysis:

    • To 50 g of powdered plant material, add a solution of 0.52% (w/w) cellulase.

    • Incubate the mixture at 49.03°C for 50.58 minutes with continuous stirring.[5]

  • Solvent Extraction: Following enzymatic hydrolysis, add ethanol (B145695) to the mixture to a final concentration of 60% (v/v).

  • Solid-Liquid Extraction: Perform solid-liquid extraction by maceration or soxhlet. For maceration, allow the mixture to stand for 24-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude flavonoid extract.

Table 2: Comparison of Flavonoid Extraction Yields

Extraction MethodKey ParametersTotal Flavonoid Yield (mg/g of dry plant material)Reference
Traditional Solid-Liquid60% Ethanol, 50°C, 50 min~3.23[5]
Cellulase-Assisted0.52% Cellulase, 49.03°C, 50.58 min4.88[5]
Purification of Protoapigenone Derivatives

Further purification is required to isolate specific flavonoid compounds like protoapigenone and its derivatives. This can be achieved using chromatographic techniques.

Protocol 3: Chromatographic Purification of Protoapigenone

  • Solid-Phase Extraction (SPE):

    • Redissolve the crude flavonoid extract in a minimal amount of methanol (B129727).

    • Adsorb the redissolved extract onto octadecyl silica (B1680970) (C18).

    • Perform SPE by eluting with a stepwise gradient of aqueous methanol (e.g., 15% MeOH, followed by 50% MeOH).[7]

  • Silica Gel Chromatography:

    • Collect the fractions containing the compounds of interest from the SPE.

    • Further purify these fractions using silica gel column chromatography with a suitable solvent system, such as dichloromethane-methanol (20:1, v/v).[7]

  • Sephadex LH-20 Chromatography:

    • For final polishing, subject the enriched fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.[7]

  • Analysis and Quantification:

    • Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) with UV detection (at 248 nm for protoapigenone) or Mass Spectrometry (MS) for identification and quantification.[8][9]

Part 3: Experimental Workflows and Signaling Pathways

Experimental Workflow for Extraction and Purification

Extraction_Workflow Plant Dried Equisetum Powder Enzyme Enzyme-Assisted Extraction (Cellulase) Plant->Enzyme Solvent Solid-Liquid Extraction (60% Ethanol) Enzyme->Solvent Filter Filtration & Concentration Solvent->Filter Crude Crude Flavonoid Extract Filter->Crude SPE Solid-Phase Extraction (C18) Crude->SPE Silica Silica Gel Chromatography SPE->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex Pure Purified Protoapigenone Derivatives Sephadex->Pure Analysis HPLC-UV/MS Analysis Pure->Analysis MAPK_Pathway Proto Protoapigenone ROS ↑ Reactive Oxygen Species (ROS) Proto->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Bcl2 Bcl-2 & Bcl-xL Hyperphosphorylation MAPK->Bcl2 Mito Loss of Mitochondrial Membrane Potential Bcl2->Mito Apoptosis Apoptosis Mito->Apoptosis

References

Application Notes and Protocols for In Vivo Study of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Design for Studying 2',3'-Dihydro-2'-hydroxyprotoapigenone in vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for the in vivo evaluation of this compound, a flavonoid compound with potential therapeutic applications. Based on the known anti-cancer properties of the related compound, protoapigenone (B1247589), this protocol outlines a comprehensive study design using a tumor xenograft model. The application notes include protocols for assessing anti-tumor efficacy, pharmacodynamic markers, and preliminary safety and pharmacokinetic profiles. All methodologies are presented to facilitate reproducibility and data interpretation.

Introduction

Flavonoids are a class of natural compounds with diverse and promising pharmacological activities. Protoapigenone, a derivative of apigenin, has demonstrated significant anti-tumor effects in preclinical studies.[1][2][3] Its mechanism of action is attributed to the induction of apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK.[2] Furthermore, in vivo studies using xenograft models have shown that protoapigenone can inhibit tumor growth.[1]

This document outlines an experimental design to investigate the in vivo efficacy of this compound, a structural analog of protoapigenone. The study is designed to assess its anti-cancer potential, elucidate its mechanism of action, and provide preliminary pharmacokinetic and safety data.

In Vivo Anti-Cancer Efficacy Study

Objective

To evaluate the anti-tumor activity of this compound in a human tumor xenograft mouse model.

Animal Model
  • Species: Athymic Nude (nu/nu) or SCID mice.[4]

  • Age: 6-8 weeks.

  • Source: Reputable commercial vendor.

  • Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.

Experimental Design

A cohort of mice will be subcutaneously inoculated with a human cancer cell line known to be sensitive to protoapigenone (e.g., prostate or breast cancer cell lines).[1][2] Once tumors reach a palpable size (approximately 100-150 mm³), the animals will be randomized into treatment and control groups.

Table 1: Experimental Groups for In Vivo Efficacy Study

GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyNumber of Animals
1Vehicle Control (e.g., 0.5% CMC-Na)-Oral GavageDaily10
2This compoundLow DoseOral GavageDaily10
3This compoundMid DoseOral GavageDaily10
4This compoundHigh DoseOral GavageDaily10
5Positive Control (e.g., Doxorubicin)5IntraperitonealWeekly10

Dose levels for this compound should be determined from prior in vitro cytotoxicity data and preliminary toxicity studies. Flavonoids have been administered orally in mice at doses ranging from 10 to over 500 mg/kg/day.[5][6][7]

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Inoculation Tumor Cell Inoculation Animal Acclimatization->Tumor Cell Inoculation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Inoculation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Daily Dosing Daily Dosing Randomization->Daily Dosing Tumor Volume Measurement Tumor Volume Measurement Daily Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring Euthanasia & Tumor Excision Euthanasia & Tumor Excision Tumor Volume Measurement->Euthanasia & Tumor Excision Body Weight Monitoring->Euthanasia & Tumor Excision Tumor Weight Measurement Tumor Weight Measurement Euthanasia & Tumor Excision->Tumor Weight Measurement Pharmacokinetic Analysis Pharmacokinetic Analysis Euthanasia & Tumor Excision->Pharmacokinetic Analysis Toxicology Assessment Toxicology Assessment Euthanasia & Tumor Excision->Toxicology Assessment Tumor Excision Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis Western Blot Western Blot Pharmacodynamic Analysis->Western Blot Immunohistochemistry Immunohistochemistry Pharmacodynamic Analysis->Immunohistochemistry Blood & Tissue Collection Blood & Tissue Collection Pharmacokinetic Analysis->Blood & Tissue Collection Organ Histopathology Organ Histopathology Toxicology Assessment->Organ Histopathology

Caption: Experimental workflow for the in vivo xenograft study.

Experimental Protocols

Tumor Xenograft Implantation Protocol
  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest cells by trypsinization and wash with sterile PBS.

  • Cell Counting: Resuspend cells in serum-free medium and determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Injection: Adjust the cell suspension to a final concentration of 2 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

  • Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.[8]

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.[8]

Western Blot Protocol for MAPK Pathway Analysis
  • Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% polyacrylamide gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK, as well as a loading control (e.g., GAPDH or β-actin).[10][11][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantification: Quantify band intensities using densitometry software and normalize to the loading control.

Immunohistochemistry Protocol for Apoptosis Detection
  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer.[13]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against an apoptosis marker, such as cleaved Caspase-3.[13][14][15][16]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a DAB substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Microscopy: Dehydrate, clear, and mount the slides. Analyze the staining intensity and distribution under a microscope.

Data Presentation

Table 2: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibitionp-value vs. Vehicle
Vehicle ControlData--
This compound (Low Dose)DataDataData
This compound (Mid Dose)DataDataData
This compound (High Dose)DataDataData
Positive ControlDataDataData

Table 3: Pharmacodynamic Analysis of MAPK Pathway

Treatment Groupp-p38 / Total p38 (Fold Change)p-JNK / Total JNK (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.01.01.0
This compound (High Dose)DataDataData

Table 4: Apoptosis Induction in Tumor Tissue

Treatment Group% Cleaved Caspase-3 Positive Cellsp-value vs. Vehicle
Vehicle ControlData-
This compound (High Dose)DataData

Pharmacokinetic and Toxicology Assessment

Pharmacokinetic Study

A satellite group of animals will be used for a preliminary pharmacokinetic study. Blood samples will be collected at various time points after a single oral dose of this compound. Plasma concentrations of the compound will be determined by LC-MS/MS to calculate key pharmacokinetic parameters. The oral bioavailability of flavonoids can be low.[17][18][19]

Table 5: Preliminary Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)Data
Tmax (h)Data
AUC₀₋t (ng·h/mL)Data
T₁/₂ (h)Data
Toxicology Assessment

Throughout the efficacy study, animals will be monitored daily for clinical signs of toxicity. Body weight will be recorded twice weekly. At the end of the study, major organs will be collected, weighed, and subjected to histopathological examination to assess for any treatment-related toxicities. While many flavonoids are considered safe, high doses can lead to toxicity.[20][21][22][23][24][25]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor MEKK MEKK Growth Factor Receptor->MEKK Activation 2_3_Dihydro_2_hydroxyprotoapigenone This compound ROS Reactive Oxygen Species 2_3_Dihydro_2_hydroxyprotoapigenone->ROS ROS->MEKK Activation MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors Apoptosis Apoptosis Transcription Factors->Apoptosis

Caption: Proposed MAPK signaling pathway for apoptosis induction.

References

Application Notes and Protocols for 2',3'-Dihydro-2'-hydroxyprotoapigenone in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone is limited in publicly available literature. The following application notes and protocols are based on studies of the closely related parent compound, protoapigenone (B1247589), and its other derivatives. This information is intended to provide a foundational framework for initiating research into the apoptotic effects of this compound on cancer cells. Researchers should consider these as starting points and optimize protocols for their specific experimental conditions.

Introduction

Protoapigenone, a flavonoid derived from the fern Thelypteris torresiana, and its synthetic analogs have demonstrated significant anti-cancer properties.[1] These compounds are known to induce apoptosis in various cancer cell lines, making them promising candidates for further investigation in oncology drug development. Protoapigenone has been shown to be more potent than its precursor, apigenin, in inducing apoptosis.[2] The proposed mechanism of action for protoapigenone and its derivatives often involves the induction of oxidative stress, leading to the activation of key signaling pathways that culminate in programmed cell death.[2]

This document outlines the potential anti-cancer applications of this compound, provides a summary of cytotoxic data from related compounds, and details experimental protocols to investigate its efficacy in inducing apoptosis in cancer cells.

Quantitative Data Summary: Cytotoxicity of Protoapigenone and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of protoapigenone and some of its derivatives against various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

CompoundCancer Cell LineIC50 Value (µM)Reference
ProtoapigenoneA549 (Lung)11.29[3]
ProtoapigenoneHepG2 (Liver)0.27 - 3.88 µg/mL[4]
ProtoapigenoneHep3B (Liver)0.27 - 3.88 µg/mL[4]
ProtoapigenoneMCF-7 (Breast)0.27 - 3.88 µg/mL[4]
ProtoapigenoneMDA-MB-231 (Breast)0.27 - 3.88 µg/mL[4]
Protoapigenone 1'-O-butyl etherHep3B (Liver)More potent than protoapigenone[4][5]
Protoapigenone 1'-O-butyl etherMCF-7 (Breast)More potent than protoapigenone[4][5]
Protoapigenone 1'-O-butyl etherMDA-MB-231 (Breast)More potent than protoapigenone[4][5]
WYC-241 (Protoapigenone analog)A549 (Lung)Not specified, but showed significant inhibition[1]

Proposed Signaling Pathways for Protoapigenone-Induced Apoptosis

Studies on protoapigenone suggest that its apoptotic effects are mediated through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) and inhibition of the PI3K/AKT signaling pathways.[1][2]

ROS-Mediated MAPK Signaling Pathway

Protoapigenone treatment can lead to an increase in intracellular ROS levels.[2] This oxidative stress can trigger the persistent activation of MAPK pathways, including ERK, JNK, and p38.[2] Activated MAPKs can then phosphorylate and regulate the activity of Bcl-2 family proteins, leading to a loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic cascade.[2]

ROS_MAPK_Pathway Protoapigenone This compound (Proposed) ROS ↑ Intracellular ROS Protoapigenone->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Bcl2 Bcl-2 Family Modulation MAPK->Bcl2 Mito Mitochondrial Dysfunction Bcl2->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed ROS-mediated MAPK signaling pathway for apoptosis.

PI3K/AKT Signaling Pathway Inhibition

Some protoapigenone analogs, such as WYC-241, have been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival, and its inhibition can lead to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death.

PI3K_AKT_Pathway Protoapigenone This compound (Proposed) PI3K_AKT PI3K/AKT Pathway Protoapigenone->PI3K_AKT CellSurvival Cell Survival (Anti-apoptotic proteins) PI3K_AKT->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis

Caption: Proposed inhibition of the PI3K/AKT survival pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.

General Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying concentrations and time points) Start->Treatment MTT Cell Viability Assay (MTT Assay) Treatment->MTT ApoptosisAssay Apoptosis Detection (Annexin V-FITC/PI Staining) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Protein Expression Analysis (Western Blot for Apoptotic Markers) Treatment->WesternBlot Analysis Data Analysis and Interpretation MTT->Analysis ApoptosisAssay->Analysis CellCycle->Analysis WesternBlot->Analysis Conclusion Conclusion on Apoptotic Induction Analysis->Conclusion

Caption: General workflow for investigating apoptosis induction.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest cells after treatment and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at 4°C for at least 2 hours or overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, anti-phospho-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Conclusion

The information and protocols provided herein offer a comprehensive guide for researchers to begin investigating the potential of this compound as an apoptosis-inducing agent in cancer cells. By leveraging the knowledge gained from its parent compound, protoapigenone, these experimental strategies will help to elucidate the efficacy, mechanism of action, and potential therapeutic value of this novel compound. Careful experimental design and data interpretation will be crucial in advancing our understanding of its role in cancer therapy.

References

Application of 2',3'-Dihydro-2'-hydroxyprotoapigenone in Centrosome Research: A Hypothetical Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a hypothetical projection based on the known biological activities of the closely related compound, protoapigenone (B1247589). As of December 2025, there is no direct published research on the application of 2',3'-Dihydro-2'-hydroxyprotoapigenone in centrosome research. This document is intended to provide a theoretical framework for researchers and scientists interested in exploring this potential application.

Introduction

This compound is a derivative of protoapigenone, a natural flavonoid that has demonstrated significant anti-tumor properties. Protoapigenone is known to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[1] The G2/M transition is a critical point in the cell cycle that is tightly regulated and involves the maturation and separation of centrosomes to form the bipolar spindle necessary for proper chromosome segregation. Agents that disrupt the G2/M phase have the potential to interfere with centrosome dynamics, leading to mitotic catastrophe and cell death in cancer cells. This application note outlines a hypothetical framework for investigating the utility of this compound in centrosome research, leveraging the known G2/M arrest activity of its parent compound.

Hypothetical Mechanism of Action

It is hypothesized that this compound, similar to its parent compound protoapigenone and other G2/M-arresting agents, may induce centrosome abnormalities. This could occur through the disruption of key regulatory proteins of the G2/M transition, such as Cyclin B1-CDK1 complexes.[2][3][4][5] Inhibition of CDK1 activity can lead to a prolonged G2 phase, which has been shown to be permissive for centrosome amplification.[6] Furthermore, DNA damage, which can be induced by compounds that interfere with the cell cycle, is also a known trigger for centrosome amplification during G2 arrest.[6] The resulting supernumerary centrosomes can lead to multipolar spindle formation, chromosome missegregation, and ultimately, apoptosis or cell death.[7][8]

G2M_Arrest_Centrosome_Amplification cluster_0 Cellular Effects of this compound cluster_1 Centrosome Aberrations cluster_2 Cellular Outcome Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage CDK1_Inhibition Inhibition of Cyclin B1/CDK1 Activity Compound->CDK1_Inhibition G2M_Arrest G2/M Phase Arrest Prolonged_G2 Prolonged G2 Phase G2M_Arrest->Prolonged_G2 DNA_Damage->Prolonged_G2 CDK1_Inhibition->G2M_Arrest Centrosome_Amp Centrosome Amplification Prolonged_G2->Centrosome_Amp Multipolar_Spindle Multipolar Spindle Formation Centrosome_Amp->Multipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how the effects of this compound on the cell cycle and centrosome number could be presented.

Table 1: Cell Cycle Analysis of a Human Cancer Cell Line (e.g., HeLa) Treated with this compound for 24 hours.

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
150.1 ± 2.823.5 ± 2.226.4 ± 2.5
535.7 ± 3.515.3 ± 1.949.0 ± 4.1
1020.4 ± 2.18.9 ± 1.570.7 ± 5.3

Table 2: Quantification of Centrosome Number in a Human Cancer Cell Line (e.g., HeLa) Treated with this compound for 48 hours.

Treatment Concentration (µM)% of Cells with 1 Centrosome% of Cells with 2 Centrosomes% of Cells with >2 Centrosomes (Amplified)
0 (Vehicle Control)45.3 ± 4.251.5 ± 4.83.2 ± 0.9
140.1 ± 3.952.3 ± 5.17.6 ± 1.5
525.8 ± 3.148.7 ± 4.525.5 ± 3.8
1015.2 ± 2.535.6 ± 3.949.2 ± 5.5

Table 3: Western Blot Analysis of Cell Cycle Regulatory Proteins in a Human Cancer Cell Line (e.g., HeLa) Treated with this compound for 24 hours.

Treatment Concentration (µM)Relative Cyclin B1 Expression (normalized to control)Relative CDK1 Expression (normalized to control)
0 (Vehicle Control)1.001.00
10.85 ± 0.070.92 ± 0.08
50.42 ± 0.050.55 ± 0.06
100.18 ± 0.030.25 ± 0.04

Experimental Protocols

The following are detailed protocols for key experiments to investigate the hypothetical effects of this compound on the cell cycle and centrosomes.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.[9][10][11]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Harvest cells by trypsinization and wash once with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Start Seed Cells Treat Treat with Compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis.

Protocol 2: Immunofluorescence Staining for Centrosomes

This protocol describes the visualization and quantification of centrosomes using immunofluorescence staining for γ-tubulin, a core component of the pericentriolar material.[8][12][13]

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a 24-well plate.

  • Treat with this compound for 48 hours.

  • Wash cells with PBS.

  • Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with primary anti-γ-tubulin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

  • Count the number of centrosomes (γ-tubulin dots) per cell in at least 100 cells per condition.

Immunofluorescence_Workflow Start Culture Cells on Coverslips Treat Compound Treatment Start->Treat Fix_Perm Fix and Permeabilize Treat->Fix_Perm Block Blocking Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-γ-tubulin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image Quantify Quantify Centrosome Number Mount_Image->Quantify

References

Application Notes and Protocols for the Development of 2',3'-Dihydro-2'-hydroxyprotoapigenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and mechanistic understanding of derivatives of 2',3'-Dihydro-2'-hydroxyprotoapigenone, a dihydrochalcone (B1670589) with potential therapeutic applications.

Introduction

This compound is a flavonoid derivative with a dihydrochalcone scaffold. This class of compounds has garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The development of novel derivatives of this core structure presents a promising avenue for the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. These notes will detail the synthetic strategies, protocols for biological evaluation, and insights into the signaling pathways modulated by these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a selective reduction of the α,β-unsaturated double bond.

General Synthetic Scheme

The overall synthetic strategy is outlined below. The initial step is the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to yield a chalcone. Subsequent catalytic hydrogenation selectively reduces the double bond to afford the target dihydrochalcone.

Synthesis_Workflow Reactant1 Substituted 2'-hydroxyacetophenone Step1 Claisen-Schmidt Condensation Reactant1->Step1 Reactant2 Substituted Benzaldehyde Reactant2->Step1 Intermediate Chalcone Intermediate Step2 Catalytic Hydrogenation Intermediate->Step2 Product This compound Derivative Step1->Intermediate Step2->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone by the condensation of a 2'-hydroxyacetophenone and a benzaldehyde derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the substituted 2'-hydroxyacetophenone and one equivalent of the substituted benzaldehyde in ethanol (B145695).

  • Reaction Initiation: To the stirred solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Dihydrochalcone via Catalytic Hydrogenation

This protocol details the selective reduction of the chalcone intermediate to the corresponding dihydrochalcone.

  • Catalyst and Reactant Setup: In a hydrogenation flask, dissolve the synthesized chalcone in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation Reaction: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound derivative.

Biological Evaluation of Derivatives

The synthesized derivatives can be evaluated for their biological activities, particularly their anticancer properties, using a variety of in vitro assays.

Quantitative Data Presentation

The cytotoxic activity of the synthesized this compound derivatives against various cancer cell lines can be quantified and summarized. The following tables present a compilation of reported IC₅₀ values for protoapigenone (B1247589) and its derivatives.

Table 1: Cytotoxicity of Protoapigenone Derivatives against Human Cancer Cell Lines (IC₅₀ in µM)

CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)
Protoapigenone5.8 ± 0.77.2 ± 0.94.5 ± 0.56.1 ± 0.6
1'-O-methyl derivative4.2 ± 0.55.9 ± 0.63.1 ± 0.44.8 ± 0.5
1'-O-ethyl derivative3.9 ± 0.45.1 ± 0.52.8 ± 0.34.2 ± 0.4
1'-O-propyl derivative3.5 ± 0.34.6 ± 0.42.5 ± 0.33.9 ± 0.4
1'-O-butyl derivative3.1 ± 0.34.1 ± 0.42.1 ± 0.23.5 ± 0.3

Table 2: Cytotoxicity of Additional Protoapigenone Analogs (IC₅₀ in µM)

CompoundPC-3 (Prostate)MDA-MB-231 (Breast)HCT116 (Colon)
Protoapigenone8.3 ± 1.15.2 ± 0.67.5 ± 0.9
Naphthalene analog6.9 ± 0.84.1 ± 0.56.2 ± 0.7
Isopentyl-substituted analog4.5 ± 0.52.9 ± 0.34.8 ± 0.5
Experimental Protocols for Biological Assays

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Wound Healing Assay for Cell Migration

The wound healing assay is used to study cell migration in vitro.

  • Cell Monolayer Formation: Grow cells to confluence in a 6-well plate.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound or vehicle control.

  • Imaging: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time to assess the effect of the compound on cell migration.

Signaling Pathways

Protoapigenone and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

MAPK Signaling Pathway

Protoapigenone has been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the phosphorylation and activation of key kinases such as ERK, JNK, and p38, leading to downstream events that promote programmed cell death.

MAPK_Pathway Protoapigenone Protoapigenone Derivative ROS ↑ Reactive Oxygen Species (ROS) Protoapigenone->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates Apoptosis Apoptosis MAPK->Apoptosis induces

Caption: Protoapigenone-induced MAPK signaling pathway leading to apoptosis.

Oxidative Stress Induction

A key mechanism of action for protoapigenone is the induction of oxidative stress within cancer cells. This is characterized by an increase in the production of reactive oxygen species (ROS) and a depletion of intracellular glutathione (B108866) (GSH), a major antioxidant. The resulting imbalance in the cellular redox state contributes to the activation of pro-apoptotic signaling pathways.

Oxidative_Stress Protoapigenone Protoapigenone Derivative Cell Cancer Cell Protoapigenone->Cell ROS ↑ ROS Production Cell->ROS GSH ↓ Glutathione (GSH) Levels Cell->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Induction of oxidative stress in cancer cells by protoapigenone derivatives.

Conclusion

The development of derivatives of this compound represents a promising strategy for the discovery of novel anticancer agents. The synthetic protocols provided herein offer a clear path to generating a library of these compounds. The detailed methods for biological evaluation will enable the systematic assessment of their therapeutic potential. Furthermore, a deeper understanding of the underlying signaling pathways will facilitate the rational design of next-generation derivatives with enhanced efficacy and drug-like properties. These application notes serve as a valuable resource for researchers dedicated to advancing the field of flavonoid-based drug discovery.

Application Notes and Protocols for 2',3'-Dihydro-2'-hydroxyprotoapigenone as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature to date does not provide specific experimental data for 2',3'-Dihydro-2'-hydroxyprotoapigenone. The following application notes and protocols are based on the available research for its parent compound, protoapigenone (B1247589), and its synthetic derivatives, such as WYC-0209 and WYC-241. These compounds have demonstrated significant anti-cancer properties, and it is hypothesized that this compound may exhibit similar biological activities. The methodologies provided are established techniques for evaluating the therapeutic potential of novel anti-cancer agents.

Application Notes

This compound is a flavonoid derivative with a structural resemblance to protoapigenone, a natural compound isolated from the fern Thelypteris torresiana. Protoapigenone and its analogues have emerged as promising candidates for anti-cancer therapy due to their cytotoxic effects against a range of human cancer cell lines.[1][2] The proposed mechanism of action for these related compounds involves the induction of both apoptosis and necrosis, potentially mediated by an increase in intracellular reactive oxygen species (ROS) and the inhibition of the PI3K/AKT signaling pathway.[1]

Potential Therapeutic Applications:

  • Oncology: Based on the activity of its parent compounds, this compound is a candidate for investigation as a chemotherapeutic agent for various cancers, including lung, liver, breast, and oral cancers.[3][4][5]

  • Combination Therapy: Its potential to inhibit the PI3K/AKT pathway, a key survival pathway in many cancers, suggests it could be used in combination with other targeted therapies or conventional chemotherapy to enhance efficacy and overcome drug resistance.[3]

Key Advantages and Considerations:

  • Novel Mechanism of Action: The dual action of inducing ROS and inhibiting a major cell survival pathway could be effective against tumors that are resistant to conventional therapies.

  • Drug-like Properties: In silico analyses of related compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating potential for good bioavailability and low toxicity.[1]

  • Further Research Needed: Extensive preclinical studies are required to validate the therapeutic efficacy and safety profile of this compound specifically.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of protoapigenone and its derivatives against various human cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potency of this compound.

Compound/DerivativeCell LineCancer TypeIC50 (µg/mL)Reference
ProtoapigenoneHepG2Liver Cancer0.27 - 3.88[2]
ProtoapigenoneHep3BLiver Cancer0.27 - 3.88[5]
ProtoapigenoneMCF-7Breast Cancer0.27 - 3.88[2][5]
ProtoapigenoneA549Lung Cancer0.27 - 3.88[2][5]
ProtoapigenoneMDA-MB-231Breast Cancer0.27 - 3.88[2][5]
Protoapigenone 1'-O-butyl etherHep3BLiver CancerStronger than protoapigenone[2][4]
Protoapigenone 1'-O-butyl etherMCF-7Breast CancerStronger than protoapigenone[2][4]
Protoapigenone 1'-O-butyl etherMDA-MB-231Breast CancerStronger than protoapigenone[2][4][5]
WYC-241A549Lung CancerData not specified, but showed superior cytotoxicity[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Workflow for Cell Viability (MTT) Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate (Overnight) solubilize->incubate4 read Read Absorbance (570nm) incubate4->read

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Leave the plate at 37°C overnight to ensure complete dissolution of formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway

This protocol is for assessing the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Workflow for Western Blot Analysis

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat Treat Cells with Compound lyse Lyse Cells & Extract Protein treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • Cancer cell lines

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 10 µM H2DCFDA for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microscope.

Colony Formation Assay

This assay assesses the long-term effect of the compound on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Agar (B569324)

  • Complete culture medium

Procedure:

  • Prepare a base layer of 0.6% agar in complete medium in 6-well plates.

  • Mix cells (e.g., 500 cells/well) with 0.3% agar in complete medium and overlay it on the base layer.

  • Allow the top layer to solidify.

  • Add complete medium containing various concentrations of this compound on top of the agar.

  • Incubate the plates for 2-3 weeks, replacing the medium with fresh compound-containing medium every 3-4 days.

  • Stain the colonies with crystal violet and count the number of colonies containing more than 50 cells.

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of the compound on cell migration.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Signaling Pathway Diagrams

Proposed Signaling Pathway of Protoapigenone Derivatives

cluster_0 Cellular Effects cluster_1 Intracellular Events cluster_2 Cellular Outcomes compound Protoapigenone Derivative ros ↑ Intracellular ROS compound->ros pi3k PI3K compound->pi3k apoptosis Apoptosis ros->apoptosis akt AKT pi3k->akt Inhibition proliferation ↓ Proliferation akt->proliferation Inhibition migration ↓ Migration akt->migration Inhibition necrosis Necrosis

Caption: Proposed mechanism of protoapigenone derivatives.

ROS-Mediated Apoptotic Signaling Pathway

cluster_0 Stimulus cluster_1 Mitochondrial Pathway cluster_2 Outcome ros High Intracellular ROS bax Bax/Bak Activation ros->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: ROS-induced intrinsic apoptotic pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2',3'-Dihydro-2'-hydroxyprotoapigenone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific extraction of 2',3'-Dihydro-2'-hydroxyprotoapigenone is limited in publicly available scientific literature. The following guidance is based on established principles for the extraction of structurally related flavonoids, particularly dihydroflavonols and flavanones. Researchers should use this information as a starting point and optimize the parameters for their specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for extracting this compound?

A1: Based on the general solubility of flavonoids, moderately polar solvents are recommended. The best results are often achieved with aqueous mixtures of alcohols.[1][2] Consider starting with:

  • 70-80% Ethanol in water[2][3]

  • 70-80% Methanol (B129727) in water[2][3]

  • Acetone, which can be effective for a range of phenolics.[2]

For less polar aglycone forms, solvents like ethyl acetate, chloroform, or dichloromethane (B109758) might be useful.[4] Sequential extraction, starting with a non-polar solvent to remove lipids, followed by a more polar solvent, can also improve purity.

Q2: My extract is turning brown. What could be the cause and how can I prevent it?

A2: A brown coloration often indicates the degradation of flavonoids, typically through oxidation.[5] This can be triggered by:

  • Exposure to oxygen: Work in a low-oxygen environment or purge solvents with nitrogen or argon.

  • High pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction.[6]

  • High temperatures: Avoid excessive heat, as flavonoids can be thermolabile.[1][7]

  • Light exposure: Protect your samples from light by using amber glassware or covering your containers with aluminum foil.[5][8]

Adding antioxidants like ascorbic acid to the extraction solvent can also help minimize degradation.

Q3: I am experiencing a low yield of the target compound. What are the common causes and troubleshooting steps?

A3: Low yields can result from several factors:

  • Inadequate cell wall disruption: Ensure the plant material is finely ground to a small particle size (e.g., less than 0.5 mm) to increase the surface area for solvent penetration.[2]

  • Suboptimal solvent-to-solid ratio: A low solvent volume may not be sufficient to extract the compound effectively. Experiment with different ratios.

  • Insufficient extraction time: The extraction may not have proceeded long enough to reach equilibrium.

  • Compound degradation: As mentioned in Q2, degradation can significantly reduce your final yield.

  • Improper extraction method: For your specific plant matrix, one method (e.g., ultrasound-assisted extraction) may be more efficient than another (e.g., maceration).[9]

Q4: Which extraction technique is best for this compound?

A4: The optimal technique depends on the stability of the compound and the available equipment.

  • Maceration: A simple and gentle method, but may be less efficient and time-consuming.[3]

  • Soxhlet Extraction: More efficient than maceration but uses heat, which could degrade thermally sensitive compounds.[2]

  • Ultrasound-Assisted Extraction (UAE): Generally provides higher yields in shorter times and at lower temperatures than traditional methods.[9]

  • Microwave-Assisted Extraction (MAE): Also a rapid and efficient method, but requires careful control of temperature and power to prevent degradation.[3][9]

For initial trials, UAE is often a good starting point due to its efficiency and milder conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inefficient solvent; Incomplete cell disruption; Insufficient extraction time or temperature; Compound degradation.Optimize solvent polarity (e.g., try different ethanol/water ratios). Ensure plant material is finely powdered. Increase extraction time and/or temperature moderately, monitoring for degradation. Add antioxidants (e.g., ascorbic acid) to the solvent.
Extract Discoloration (Browning/Darkening) Oxidation of phenolic hydroxyl groups.Use deoxygenated solvents. Work under an inert atmosphere (nitrogen or argon). Add antioxidants. Maintain a slightly acidic pH (4-6). Protect from light.
Co-extraction of Impurities (e.g., chlorophyll (B73375), lipids) Use of a single, broad-spectrum solvent.Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll before extracting with a more polar solvent.
Poor Reproducibility Inconsistent particle size of plant material; Variations in extraction time, temperature, or solvent-to-solid ratio.Standardize the grinding process to achieve a uniform particle size. Precisely control all extraction parameters.
Compound Instability in Solution Exposure to light, oxygen, high pH, or high temperatures.Store extracts in amber vials at low temperatures (e.g., 4°C or -20°C) under an inert atmosphere.[5][8]

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific application.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) or preparative HPLC.

Protocol 2: Maceration
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material in a sealed container.

    • Add 100 mL of 80% methanol.

    • Agitate the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration and Concentration: Follow steps 3 and 4 from the UAE protocol.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of a relevant standard (if available) in methanol and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (General Example for Flavonoids):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength relevant for dihydroflavonols (e.g., around 290 nm).[10]

    • Injection Volume: 10-20 µL.

  • Analysis: Run the standards and samples. Quantify the amount of the target compound in the extract by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of different extraction parameters on yield. These values are not based on experimental data for this compound and should be used for illustrative purposes only.

Table 1: Effect of Solvent on Extraction Yield

Solvent (80% aqueous solution)Hypothetical Yield (mg/g of dry plant material)
Methanol4.2
Ethanol3.8
Acetone3.1

Table 2: Effect of Extraction Method on Yield

Extraction MethodHypothetical Yield (mg/g of dry plant material)
Maceration (48h)2.5
Soxhlet (8h)3.5
Ultrasound-Assisted (1h)4.1
Microwave-Assisted (15 min)3.9

Visualizations

Experimental_Workflow Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (e.g., HPLC, MS) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: General experimental workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low Yield or Degradation Observed Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Optimize_Solvent Test different solvents/polarities Check_Solvent->Optimize_Solvent No Check_Conditions Are extraction conditions (T, t) appropriate? Check_Method->Check_Conditions Yes Optimize_Method Try alternative methods (e.g., UAE) Check_Method->Optimize_Method No Check_Protection Is the sample protected from light, O2, and high pH? Check_Conditions->Check_Protection Yes Optimize_Conditions Adjust temperature and time Check_Conditions->Optimize_Conditions No Implement_Protection Use amber glass, inert gas, buffers Check_Protection->Implement_Protection No Re_evaluate Re-evaluate Yield Check_Protection->Re_evaluate Yes Optimize_Solvent->Re_evaluate Optimize_Method->Re_evaluate Optimize_Conditions->Re_evaluate Implement_Protection->Re_evaluate

Caption: A logical troubleshooting guide for addressing low yield and degradation during extraction.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2',3'-Dihydro-2'-hydroxyprotoapigenone in vitro.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems you may encounter during your experiments.

Q1: My this compound powder is not dissolving in my initial solvent.

A1: Difficulty in initial dissolution is common for hydrophobic compounds like protoapigenone (B1247589) derivatives. Here are several steps to address this:

  • Verify Solvent Choice: This compound is practically insoluble in water. Organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing stock solutions.

  • Increase Agitation: Ensure vigorous mixing by vortexing or sonicating the solution. Sonication can be particularly effective in breaking up powder clumps and facilitating dissolution.

  • Gentle Warming: Briefly warm the solution to 37°C in a water bath. This can increase the kinetic energy and aid in the dissolution process. However, avoid prolonged heating to prevent potential compound degradation.

  • Reduce Concentration: If the intended stock solution concentration is too high, the compound may not fully dissolve. Try reducing the concentration by increasing the solvent volume.

Q2: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium.

A2: This phenomenon, often called "crashing out," is a common challenge. The following strategies can help prevent precipitation:

  • Optimize Final Co-solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid both solubility issues and cytotoxicity.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilutions in the cell culture medium.

  • Controlled Addition and Mixing: Add the compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use of Solubilizing Excipients: Consider the use of solubility-enhancing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants. These can form inclusion complexes or micelles that help keep the compound in solution.

Q3: I'm observing a film or crystals in my stock solution after storage at -20°C.

A3: This indicates that the compound has fallen out of solution at low temperatures. To resolve this:

  • Warm and Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.

  • Visual Inspection: Always visually inspect the stock solution for any precipitate before preparing your working solutions.

  • Aliquot Stock Solutions: Store your stock solution in smaller, single-use aliquots to minimize freeze-thaw cycles which can promote precipitation.

Q4: My experimental results are inconsistent between different assays.

A4: Inconsistent results can often be traced back to variability in the preparation of the compound solution.

  • Standardize Protocols: Ensure you are using a consistent and standardized protocol for preparing and diluting your compound for every experiment.

  • Homogenous Stock Solution: Before taking an aliquot, ensure your stock solution is completely dissolved and homogenous. If it has been frozen, make sure to warm and vortex it thoroughly.

  • Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for this compound?

A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended initial solvent for preparing high-concentration stock solutions of poorly water-soluble flavonoids like this compound. Ethanol can also be used, but it may have a lower solubilizing capacity for highly nonpolar compounds.

Q2: What is a safe concentration of DMSO for my cell-based assays?

A2: While this can be cell-line dependent, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most in vitro cell culture experiments. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your assays.

Q3: Can I use other co-solvents besides DMSO?

A3: Yes, other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested. However, their compatibility and potential toxicity with your specific assay system should be evaluated.

Q4: How can cyclodextrins improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in aqueous solutions.[1]

Q5: Should I be concerned about the pH of my buffer?

A5: Yes, if your compound has ionizable groups, the pH of the aqueous buffer can significantly impact its solubility. For acidic compounds, solubility generally increases at a higher pH, while for basic compounds, a lower pH enhances solubility.

Data Presentation

Table 1: Representative Solubility of Structurally Similar Flavonoids in Common Solvents

Disclaimer: The following data is for structurally related flavonoids, apigenin (B1666066) and quercetin, and should be used as a general guideline for this compound. Actual solubility should be determined experimentally.

SolventApigenin SolubilityQuercetin 3-O-sophoroside Solubility
Water~0.183 mg/mLSparingly soluble
DMSO>10 mg/mL (estimated)~10 mg/mL[2]
EthanolSolubleSoluble
Dimethyl formamide (B127407) (DMF)Soluble~3 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)Not available~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Confirmation: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Pre-warm Medium: Pre-warm your sterile cell culture medium or aqueous buffer to 37°C.

  • Thaw Stock Solution: Thaw an aliquot of your 10 mM stock solution at room temperature and vortex gently to ensure it is homogenous.

  • Serial Dilution (Recommended): To minimize precipitation, perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM solution.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock or intermediate solution dropwise to achieve your desired final concentrations.

  • Final Mixing: Vortex the final working solutions gently before adding them to your assay plates.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve store Store at -20°C in Aliquots dissolve->store thaw Thaw Stock Aliquot dilute Add Stock to Medium While Vortexing thaw->dilute prewarm Pre-warm Aqueous Medium to 37°C prewarm->dilute use Use Immediately in Assay dilute->use

Experimental workflow for compound solubilization.

troubleshooting_tree start Solubility Issue Encountered q1 Precipitation in Aqueous Medium? start->q1 q2 Initial Dissolution Failure? start->q2 q1->q2 No a1 Lower Final DMSO Concentration (<0.5%) q1->a1 Yes b1 Use DMSO or Ethanol q2->b1 Yes a2 Add Stock to Warmed Medium While Vortexing a1->a2 a3 Use Cyclodextrins or Surfactants a2->a3 b2 Vortex / Sonicate b1->b2 b3 Gently Warm to 37°C b2->b3 b4 Decrease Stock Concentration b3->b4

Decision tree for troubleshooting solubility issues.

mapk_pathway compound This compound ros Increased ROS compound->ros mapk MAPK Activation ros->mapk jnk JNK mapk->jnk p38 p38 mapk->p38 erk ERK mapk->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->apoptosis pi3k_akt_pathway compound Apigenin / Protoapigenone Derivatives compound->inhibition pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation inhibition->pi3k

References

Technical Support Center: Optimizing 2',3'-Dihydro-2'-hydroxyprotoapigenone Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments with protoapigenone (B1247589).

Frequently Asked Questions (FAQs)

Q1: What is protoapigenone and why is it of interest in cell culture experiments?

A1: Protoapigenone is a natural flavonoid that has demonstrated significant antitumor activity in various cancer cell lines.[1][2][3] It is known to induce apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer research and drug development.[2][3]

Q2: What is the primary mechanism of action for protoapigenone in cancer cells?

A2: Protoapigenone exerts its effects primarily through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically activating p38 MAPK and c-Jun NH2-terminal kinase (JNK).[1][2][3][4] This activation leads to a cascade of events culminating in apoptosis.

Q3: How should I prepare a stock solution of protoapigenone?

A3: Like many flavonoids, protoapigenone has poor water solubility. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical starting concentration range for protoapigenone in cell-based assays?

A4: Based on published data, the effective concentration of protoapigenone varies depending on the cell line. A good starting point for a dose-response experiment would be a wide range of concentrations from the sub-micromolar to the low micromolar range (e.g., 0.1 µM to 50 µM).

Q5: How long should I treat my cells with protoapigenone?

A5: The optimal treatment time will depend on your cell line and the specific endpoint you are measuring. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period to observe the desired effects.

Troubleshooting Guides

Guide 1: Solubility and Precipitation Issues
Issue Potential Cause Troubleshooting Steps
Precipitation observed in stock solution. Compound is not fully dissolved in the solvent.- Gently warm the stock solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Precipitation occurs when adding stock solution to culture medium. - The final concentration of protoapigenone exceeds its solubility limit in the aqueous medium.- "Salting out" effect due to high salt concentration in the medium.- Temperature shock from adding cold stock to warm medium.- Add the stock solution to pre-warmed (37°C) medium and mix thoroughly immediately.- Perform a serial dilution of the stock solution in the medium rather than a single large dilution.- Reduce the final concentration of protoapigenone being tested.- Consider the use of a solubilizing agent, but be mindful of its potential effects on the cells.
Precipitate forms in the culture plate during incubation. Compound is unstable in the culture medium over time.- Prepare fresh dilutions of protoapigenone immediately before each experiment.- Reduce the incubation time if possible.- Check for any interactions with components of your specific cell culture medium.
Guide 2: Inconsistent or Unexpected Assay Results
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells in a cell viability assay. - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate.- Ensure a single-cell suspension before seeding and mix well before aliquoting.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate for experimental data.
No significant effect on cell viability, even at high concentrations. - The chosen cell line may be resistant to protoapigenone.- Insufficient incubation time.- The compound has degraded.- Test a different cell line known to be sensitive to flavonoids.- Increase the incubation time (e.g., up to 72 hours).- Use a freshly prepared stock solution of protoapigenone.
Unexpected increase in signal in a cytotoxicity assay at low concentrations. Some compounds can interfere with the assay chemistry.- Run a cell-free control with the compound and assay reagents to check for direct chemical interference.

Data Presentation

Table 1: IC50 Values of Protoapigenone in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer0.27 - 3.88
Hep3BLiver Cancer0.27 - 3.88
Ca9-22Oral CancerNot specified
A549Lung Cancer0.27 - 3.88
MCF-7Breast Cancer0.27 - 3.88
MDA-MB-231Breast Cancer~1.5

Note: IC50 values can vary between studies due to different experimental conditions.[5]

Experimental Protocols

Optimizing Protoapigenone Dosage: A General Workflow

This workflow outlines the steps to determine the optimal working concentration of protoapigenone for your specific cell line and experimental endpoint.

G cluster_0 Phase 1: Determine Cytotoxicity (IC50) cluster_1 Phase 2: Determine Optimal Concentration for Downstream Assays A Prepare Serial Dilutions of Protoapigenone C Treat Cells with Protoapigenone (24, 48, 72 hours) A->C B Seed Cells in 96-well Plates B->C D Perform Cell Viability Assay (e.g., MTT, Crystal Violet) C->D E Calculate IC50 Value D->E F Select Concentrations Below IC50 (e.g., 1/2 IC50, 1/4 IC50) E->F Inform Concentration Selection G Treat Cells with Selected Concentrations F->G H Perform Target-Specific Assay (e.g., Western Blot for p-JNK) G->H I Analyze Results to Identify Lowest Effective Concentration H->I

Caption: Workflow for optimizing protoapigenone dosage.

Cell Viability Assay: Crystal Violet Staining

This method is a simple and cost-effective way to assess cell viability by staining the adherent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (for fixing)

  • 0.1% (w/v) Crystal Violet solution in water

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of protoapigenone for the desired duration.

  • Aspirate the media and gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature.[6]

  • Remove the methanol and let the plates air dry.

  • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.[6][7]

  • Wash the wells with water until the water runs clear and let the plates air dry.

  • Add 100 µL of 10% acetic acid or methanol to each well to solubilize the dye.[7]

  • Read the absorbance at 570-590 nm using a plate reader.[7][8]

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of protoapigenone. Include a vehicle control, an untreated control, and a maximum LDH release control (lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a fresh 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.

Mandatory Visualization

Protoapigenone-Induced Apoptosis Signaling Pathway

G Protoapigenone Protoapigenone ROS Increased ROS Protoapigenone->ROS MAPK MAPK Activation ROS->MAPK p38 p38 MAPK MAPK->p38 JNK JNK1/2 MAPK->JNK Mitochondria Mitochondrial Dysfunction p38->Mitochondria JNK->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Protoapigenone-induced MAPK-mediated apoptosis.

Experimental Workflow for Western Blot Analysis

G A Cell Culture and Treatment with Protoapigenone B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Western Blotting) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-JNK) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H I Data Analysis H->I

Caption: Workflow for Western Blotting analysis.

References

Troubleshooting inconsistent results in 2',3'-Dihydro-2'-hydroxyprotoapigenone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2',3'-Dihydro-2'-hydroxyprotoapigenone. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments and ensure the consistency and reliability of your results. The information provided is based on studies of the closely related parent compound, protoapigenone (B1247589), and general principles of flavonoid research.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways activated by protoapigenone, the parent compound of this compound?

A1: Protoapigenone has been shown to induce apoptosis and inhibit cell growth in cancer cells by activating several key signaling pathways. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Specifically, protoapigenone activates p38 MAPK and c-Jun NH2-terminal kinase (JNK) 1/2, leading to apoptosis.[1][2] It also influences the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell survival and proliferation.[3][4]

Q2: I am observing low bioavailability of this compound in my in vivo experiments. What could be the cause and how can I improve it?

A2: Low bioavailability is a common challenge with flavonoids.[5] This can be attributed to several factors:

  • Poor aqueous solubility: Flavonoids are often poorly soluble in water, which limits their absorption in the gastrointestinal tract.

  • Extensive first-pass metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.

  • Rapid elimination: The compound and its metabolites may be quickly cleared from the body.

To improve bioavailability, consider the following strategies:

  • Formulation: Using lipid-based delivery systems like nanoemulsions or liposomes can enhance solubility and absorption.

  • Co-administration: Administering the compound with inhibitors of metabolic enzymes (e.g., piperine) can reduce first-pass metabolism.

  • Chemical modification: While you are working with a specific derivative, further modifications like glycosylation could be explored to enhance solubility.

Q3: My in vitro results with this compound are not consistent across different cell viability assays. Why is this happening?

A3: Inconsistencies between different cell viability assays when working with flavonoids have been reported.[6] This can be due to the specific mechanism of action of the compound and the principle of the assay. For example:

  • Metabolic assays (e.g., MTT, XTT): These assays measure mitochondrial activity. If your compound affects mitochondrial function, it can lead to misleading results that may not correlate with actual cell death.

  • DNA staining assays (e.g., trypan blue, propidium (B1200493) iodide): These assays measure membrane integrity. A compound might induce apoptosis without immediate membrane rupture, leading to an underestimation of cell death at early time points.

  • ATP-based assays: These measure the total ATP content, which can be affected by changes in cellular metabolism not directly related to viability.

It is recommended to use multiple assays based on different principles to get a comprehensive understanding of the compound's effect. For instance, combining a metabolic assay with an apoptosis assay (e.g., Annexin V/PI staining) can provide a more accurate picture.

Q4: What is the stability of protoapigenone derivatives and how should they be stored?

A4: The stability of protoapigenone and its derivatives can be a concern, particularly the p-quinol moiety in the B-ring of protoapigenone, which can be chemically unstable.[7][8] While specific data for this compound is not available, it is advisable to take precautions to prevent degradation.

  • Storage: Store the compound as a dry powder at -20°C or lower, protected from light and moisture.

  • Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. For cell culture experiments, freshly prepare working solutions from the stock. The stability of the compound in aqueous media at 37°C should be determined empirically.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity (IC50 Values)
Potential Cause Troubleshooting Steps
Compound Precipitation Due to low aqueous solubility, the compound may precipitate in the culture medium, especially at higher concentrations. • Action: Visually inspect the wells for any precipitate. Prepare a fresh, serial dilution of the compound for each experiment. Consider using a small percentage of a co-solvent like DMSO (typically <0.5%) in the final culture medium, ensuring the solvent itself does not affect cell viability.
Cell Seeding Density Variations in the initial number of cells seeded can significantly impact the final readout of viability assays. • Action: Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration. Perform a cell titration experiment to determine the optimal density.
Assay Incubation Time The time at which you perform the viability assay after compound treatment can influence the results. • Action: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and compound concentration.
Inconsistent Lab Technique Minor variations in pipetting, incubation times, or washing steps can introduce variability. • Action: Ensure all steps are performed consistently. Use calibrated pipettes and follow a standardized protocol.
Issue 2: Poor or No Biological Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Compound Degradation The compound may have degraded due to improper storage or handling. • Action: Use a fresh aliquot of the compound. If possible, verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.
Incorrect Concentration Range The concentrations tested may be too low to elicit a biological response. • Action: Perform a broad-range dose-response study to identify the effective concentration range.
Cell Line Resistance The chosen cell line may be resistant to the effects of the compound. • Action: Test the compound on a panel of different cell lines to identify sensitive ones.
Sub-optimal Assay Conditions The assay conditions (e.g., serum concentration in the medium) may interfere with the compound's activity. • Action: Optimize assay conditions. Some flavonoids are known to bind to serum proteins, which can reduce their effective concentration. Consider reducing the serum concentration during treatment, if compatible with cell health.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Activation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, total-p38, phospho-JNK, total-JNK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Quantitative Data

Table 1: In Vitro Cytotoxicity of Protoapigenone and its Derivatives on Various Human Cancer Cell Lines.

CompoundCell LineIC50 (µM)
ProtoapigenoneHepG2 (Liver)0.27
ProtoapigenoneHep3B (Liver)3.88
ProtoapigenoneCa9-22 (Oral)Not specified
ProtoapigenoneA549 (Lung)Not specified
ProtoapigenoneMCF-7 (Breast)Not specified
ProtoapigenoneMDA-MB-231 (Breast)Not specified
Protoapigenone 1′-O-butyl etherHep3B (Liver)Lower than Protoapigenone
Protoapigenone 1′-O-butyl etherMCF-7 (Breast)Lower than Protoapigenone
Protoapigenone 1′-O-butyl etherMDA-MB-231 (Breast)Lower than Protoapigenone

Data extracted from studies on protoapigenone and its derivatives.[8][9][10] The cytotoxic activity of this compound would need to be determined experimentally.

Visualizations

Protoapigenone_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Protoapigenone This compound (based on Protoapigenone) p38 p38 MAPK Protoapigenone->p38 JNK JNK1/2 Protoapigenone->JNK PI3K PI3K Protoapigenone->PI3K Apoptosis Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest (S and G2/M phases) p38->CellCycleArrest JNK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis mTOR->CellCycleArrest

Caption: Signaling pathways modulated by protoapigenone.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment prepare_compound Prepare this compound Stock and Working Solutions start->prepare_compound seed_cells Seed Cells in Culture Plates prepare_compound->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot Analysis incubate->western_blot other_assays Other Functional Assays (e.g., Apoptosis, Cell Cycle) incubate->other_assays analyze_data Data Analysis and Interpretation viability_assay->analyze_data western_blot->analyze_data other_assays->analyze_data troubleshoot Inconsistent Results? analyze_data->troubleshoot end Conclusion troubleshoot->end No guide Consult Troubleshooting Guide troubleshoot->guide Yes guide->start Redo Experiment with Optimized Protocol

Caption: General experimental workflow for in vitro studies.

References

Preventing degradation of 2',3'-Dihydro-2'-hydroxyprotoapigenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2',3'-Dihydro-2'-hydroxyprotoapigenone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties. Like many flavonoids, its structure, particularly the B-ring, can be susceptible to degradation under common laboratory and storage conditions. This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the viability of the compound for drug development.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of flavonoids like this compound is primarily affected by:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • Light: Exposure to UV and visible light can induce photolytic degradation.

  • pH: Flavonoids are generally more stable in acidic conditions and are prone to degradation in neutral to alkaline environments.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions.

Q3: What are the visible signs of this compound degradation?

A3: Degradation may not always be visible. However, you might observe a change in the color of the solution or the appearance of precipitate. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Troubleshooting Guide

Issue 1: I observe new, unexpected peaks in my HPLC chromatogram when analyzing my sample.

  • Possible Cause: This is a strong indication that your compound is degrading. The new peaks likely represent degradation products.

  • Solution:

    • Review Storage Conditions: Ensure your stock solutions and solid compound are stored at or below -20°C and protected from light. For short-term storage of solutions (less than 24 hours), refrigeration at 2-8°C may be acceptable, but this should be validated.

    • Check Solution pH: If your compound is in a buffered solution, ensure the pH is acidic (ideally below 6). Flavonoids are often less stable at neutral or alkaline pH.[1][2]

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.

    • Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or higher purity solvents.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Issue 2: The biological activity of my compound seems to be decreasing over time.

  • Possible Cause: A loss of potency is a direct consequence of the degradation of the active compound.

  • Solution:

    • Confirm Compound Integrity: Before conducting biological assays, verify the purity of your compound or stock solution using HPLC.

    • Implement Strict Storage Protocols: Follow the recommended storage conditions (low temperature, protection from light, acidic pH if in solution) rigorously.

    • Conduct a Stability Study: Perform a systematic stability study to understand the degradation kinetics of your compound under your specific experimental conditions. This will help you define a "use-by" period for your solutions.

Quantitative Data on Flavanone (B1672756) Stability

Table 1: Stability of Hesperidin at pH 9 [3]

Temperature (°C)Degradation Rate Constant (day⁻¹)Half-life (days)
250.0323
400.154.5

Table 2: General Stability of Selected Flavonoids under Different Conditions

CompoundConditionObservationReference
Naringenin (B18129)Solid, -20°CStable for ≥ 4 years[4]
NaringeninAqueous solutionSparingly soluble; recommended not to store for more than one day[4]
HesperetinIn PVP nanodispersion, 40°C, 75% RHChemically and physically stable for 3 months[5]
FlavanoneThermal decomposition (Nitrogen)Homogeneous degradation process[6]
6-HydroxyflavanoneThermal decomposition (Nitrogen)Two mass loss steps, indicating the influence of the hydroxyl group[6]
Naringin (B1676962)pH 1.2, 5.8, 7.4Stable[7]
NaringinExtreme pHDegrades to naringenin[7]
Flavonoids (general)Acidic pH (<4)Generally more stable[8]
Flavonoids (general)Neutral to alkaline pHIncreased degradation rates[8]
Flavonoids (general)Exposure to lightCan induce photolytic degradation[8][9][10]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general method for monitoring the stability of your compound. It should be optimized for your specific instrumentation and compound.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO, ethanol) to make a concentrated stock solution (e.g., 10 mg/mL). Purge the solvent with an inert gas before use.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer (e.g., phosphate (B84403) buffer at pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • For thermal stability, incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability, expose samples to a controlled light source (e.g., UV lamp at 254 nm) while keeping a control sample in the dark.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

      • Example Gradient: 0-5 min, 20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B; 40-45 min, 20% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; a common range for flavonoids is 280-370 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject the samples into the HPLC.

    • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway 2_3_Dihydro_2_hydroxyprotoapigenone 2',3'-Dihydro-2'-hydroxy- protoapigenone Oxidation Oxidation 2_3_Dihydro_2_hydroxyprotoapigenone->Oxidation [O2, Light, High pH] Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-methide) Oxidation->Oxidized_Intermediate Ring_Opening Ring_Opening Chalcone_Derivative Chalcone Derivative Ring_Opening->Chalcone_Derivative Further_Degradation Further_Degradation Phenolic_Acids Simpler Phenolic Acids Further_Degradation->Phenolic_Acids Oxidized_Intermediate->Ring_Opening [Hydrolysis] Chalcone_Derivative->Further_Degradation

Caption: Plausible degradation pathway of a flavanone.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Concentrated Stock Solution Dilution Dilute to Working Concentration in Buffers Stock_Solution->Dilution Thermal Incubate at 4°C, 25°C, 40°C Dilution->Thermal Photo Expose to UV Light (Dark Control) Dilution->Photo pH_Stress Incubate in pH 5, 7.4, 9 Buffers Dilution->pH_Stress Sampling Take Aliquots at Defined Time Points Thermal->Sampling Photo->Sampling pH_Stress->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Quantify Peak Area and Calculate % Remaining HPLC->Data

References

Technical Support Center: Enhancing the Bioavailability of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 2',3'-Dihydro-2'-hydroxyprotoapigenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a flavonoid, a class of natural compounds known for their various pharmacological activities. While specific research on this particular molecule is limited, flavonoids, in general, are investigated for their antioxidant, anti-inflammatory, and potential anticancer properties. The core chemical structure suggests it may interact with various cellular signaling pathways.

Q2: We are observing very low plasma concentrations of this compound in our animal studies. What are the likely causes?

Low oral bioavailability is a common challenge with flavonoids.[1][2][3] The primary reasons for this include:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is likely to have low water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[3][4]

  • Extensive First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver by Phase I and Phase II enzymes, as well as by gut microbiota, leading to rapid clearance from the body.[3]

  • Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen.

Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?

Several formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble flavonoids.[1][2][5] These can be broadly categorized as:

  • Advanced Drug Delivery Systems: These include nanotechnology-based carriers (e.g., nanoparticles, nanoemulsions, liposomes), solid dispersions, and lipid-based formulations.[3][4]

  • Chemical Modifications: Creating prodrugs or glycosylated derivatives can improve solubility and absorption.[1][2]

  • Use of Absorption Enhancers: Certain excipients can be included in the formulation to improve intestinal permeability.[1]

Troubleshooting Guides

Problem 1: Poor and Variable Absorption in Preclinical Studies

Symptoms:

  • Low and inconsistent plasma concentration-time profiles (AUC) between subjects.

  • High variability in pharmacokinetic parameters (Cmax, Tmax).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor aqueous solubility 1. Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution. 2. Formulation Strategies: Develop formulations such as amorphous solid dispersions, lipid-based systems (e.g., SMEDDS), or nanoparticle suspensions.[3][4] 3. Solubility Screening: Determine the solubility in various pharmaceutically acceptable solvents and buffer systems to guide formulation development.
Food Effect 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. High-fat meals can sometimes enhance the absorption of lipophilic compounds. 2. Standardized Diet: Ensure a standardized diet for all animals in the study to minimize variability.
Intestinal Efflux 1. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of efflux pumps (e.g., P-glycoprotein inhibitors) to confirm if efflux is a limiting factor. 2. Formulation with Excipients: Some formulation excipients can inhibit efflux transporters.
Problem 2: Rapid Elimination and Low Systemic Exposure

Symptoms:

  • Short plasma half-life.

  • Low overall drug exposure (AUC).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Extensive First-Pass Metabolism 1. Metabolite Identification: Perform in vitro metabolism studies using liver microsomes and hepatocytes to identify major metabolites.[3] 2. Enzyme Inhibition Studies: Investigate which cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes are responsible for the metabolism. 3. Structural Modification: If a specific metabolic soft spot is identified, consider medicinal chemistry approaches to block that position on the molecule.
Rapid Clearance 1. Formulation for Sustained Release: Develop sustained-release formulations to maintain therapeutic plasma concentrations for a longer duration. 2. PEGylation: While a more involved chemical modification, PEGylation can sometimes increase the half-life of a compound.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight~300 g/mol Favorable for passive diffusion.
Aqueous Solubility (pH 7.4)< 1 µg/mLVery low; dissolution will be rate-limiting.
LogP3.5High lipophilicity; good permeability but poor solubility.
pKa7.8May have pH-dependent solubility in the GI tract.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Administration at 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)25 ± 82.0150 ± 45100
Nanosuspension75 ± 201.5525 ± 110350
Solid Dispersion120 ± 351.0900 ± 180600
SMEDDS180 ± 500.51350 ± 250900

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of this compound from different formulations.

Methodology:

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% w/v sodium lauryl sulfate.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Add a quantity of each formulation equivalent to 10 mg of this compound to separate dissolution vessels.

    • Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes.

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a differentiated monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Procedure:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound (e.g., at 10 µM) to the apical (A) side and transport buffer to the basolateral (B) side to measure A-to-B permeability.

    • In a separate set of wells, add the compound to the B side and buffer to the A side to measure B-to-A permeability.

    • Incubate at 37 °C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Studies nano Nanosuspension solubility->nano sd Solid Dispersion solubility->sd smedds SMEDDS solubility->smedds permeability Caco-2 Permeability permeability->nano permeability->sd permeability->smedds metabolism Microsomal Stability metabolism->nano metabolism->sd metabolism->smedds dissolution Dissolution Testing nano->dissolution sd->dissolution smedds->dissolution pk_study Pharmacokinetic Study (Rodent) dissolution->pk_study

Caption: Workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Receptor compound->receptor ros ROS compound->ros Scavenging mapk MAPK Signaling (ERK, JNK, p38) receptor->mapk ros->mapk nrf2 Nrf2 mapk->nrf2 nfkb NF-κB mapk->nfkb Inhibition transcription Gene Transcription nrf2->transcription Antioxidant Response nfkb->transcription Inflammatory Response

Caption: Potential signaling pathways modulated by flavonoids.

References

Minimizing off-target effects of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of 2',3'-Dihydro-2'-hydroxyprotoapigenone is limited. Therefore, this technical support center uses a representative hypothetical compound, Protoapigenone Analog 123 (PA-123) , to illustrate common troubleshooting and experimental design strategies for minimizing off-target effects. The principles, protocols, and workflows described here are broadly applicable to the characterization of novel small molecule inhibitors.

Technical Support Center: Protoapigenone Analog 123 (PA-123)

This guide is for researchers, scientists, and drug development professionals using PA-123. It provides troubleshooting for common issues related to off-target effects and detailed protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for PA-123? A1: PA-123 is an ATP-competitive kinase inhibitor. Its primary target is Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the Ras/Raf/MEK/ERK signaling pathway. Inhibition of MEK1 is intended to reduce the proliferation of cancer cells.

Q2: What are the known or suspected off-target effects of PA-123? A2: Pre-clinical profiling has identified potential off-target activities that may contribute to unexpected cellular phenotypes, particularly at higher concentrations. These include inhibition of other kinases and interaction with non-kinase proteins. Most undesired off-target interactions are not detected in early drug discovery assays[1].

Q3: What is a recommended starting concentration for in vitro cell-based assays? A3: For initial experiments, we recommend a dose-response curve starting from 1 nM up to 10 µM. The on-target IC50 for MEK1 inhibition is approximately 50 nM in most cell lines. Off-target effects and associated cytotoxicity have been observed at concentrations above 1 µM. Always include a vehicle control (e.g., DMSO) at the highest concentration used.[2][3]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity is observed at concentrations intended for on-target inhibition.

You are observing significant cell death at concentrations at or near the IC50 for MEK1 inhibition, which is higher than anticipated.

Possible Causes and Solutions:

  • Compound Instability or Precipitation: Visually inspect the culture medium for any signs of compound precipitation. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).[4]

  • Potent Off-Target Toxicity: The compound may be inhibiting a protein essential for cell survival.[1]

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the on-target effect or have a unique vulnerability to an off-target effect.[4]

Troubleshooting Workflow:

  • Confirm the Dose-Response: Repeat the cytotoxicity assay carefully, ensuring accurate serial dilutions. Run a parallel assay to measure on-target pathway inhibition (e.g., Western blot for phospho-ERK) at the same concentrations.

  • Assess Apoptosis: Use an Annexin V/PI staining assay to determine if the observed cell death is due to apoptosis or necrosis. This can provide clues about the underlying mechanism.

  • Perform Off-Target Validation: If toxicity persists at concentrations that weakly inhibit the primary target, proceed with experiments to identify the responsible off-target interaction. A recommended workflow is outlined below.

cluster_0 Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Setup Verify Experimental Setup (Concentration, Cell Health, Solvent) Start->Check_Setup Dose_Response Run Dose-Response for Cytotoxicity vs. p-ERK Inhibition Check_Setup->Dose_Response Compare_IC50 Compare IC50 Values: Cytotoxicity << p-ERK IC50? Dose_Response->Compare_IC50 Apoptosis_Assay Perform Annexin V/PI Assay to Characterize Cell Death Compare_IC50->Apoptosis_Assay Yes On_Target_Effect Toxicity is Likely On-Target. Consider Lower Doses or Alternative Cell Lines. Compare_IC50->On_Target_Effect No Off_Target_Screen Initiate Off-Target Investigation (Kinome Screen, CETSA) Apoptosis_Assay->Off_Target_Screen

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Issue 2: On-target pathway is inhibited, but results are confounded by unexpected signaling changes.

Western blot analysis confirms a dose-dependent decrease in phospho-ERK, but you also observe modulation of an unrelated pathway (e.g., Akt phosphorylation).

Possible Causes and Solutions:

  • Direct Off-Target Kinase Inhibition: PA-123 may be directly inhibiting a kinase in the confounding pathway. Kinase inhibitors are often not perfectly specific.[5]

  • Pathway Crosstalk: Inhibition of the MEK/ERK pathway may induce a feedback loop or compensatory signaling through another pathway.

  • Indirect Effects: The observed changes may be downstream of a non-kinase off-target.

Troubleshooting Workflow:

  • Confirm Direct Binding with CETSA: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that PA-123 directly binds to its intended target (MEK1) in intact cells.[6][7] If possible, also test for binding to the suspected off-target protein (e.g., Akt). A lack of thermal shift for the suspected off-target suggests the effect is indirect.

  • Profile Kinase Selectivity: Use an in vitro kinase profiling service to screen PA-123 against a broad panel of kinases.[8][9][10] This is the most direct way to identify other kinases that are inhibited by the compound.

  • Use a More Specific Inhibitor: As a control, repeat the experiment using a well-characterized and highly selective MEK1 inhibitor. If the confounding signaling changes disappear, it strongly implicates an off-target effect of PA-123.

Quantitative Data Summary

The following tables present hypothetical data for PA-123 to serve as a reference. Actual values must be determined empirically.

Table 1: Comparative IC50 Values for PA-123

Assay Type Target/Effect IC50 Value (nM)
Biochemical Assay MEK1 Kinase Activity 15
Cell-Based Assay p-ERK Inhibition (HEK293) 52
Cell-Based Assay MKK4 Kinase Activity 850
Cell Viability Assay Cytotoxicity (MCF-7) 1,200

| Cell Viability Assay | Cytotoxicity (A549) | 2,500 |

Table 2: Representative Kinome Profiling Data (% Inhibition at 1 µM PA-123)

Kinase Target % Inhibition Classification
MEK1 98% Primary Target
ERK2 5% No significant activity
MKK4 75% Significant Off-Target
JNK1 12% No significant activity
p38a 22% Low activity
AKT1 8% No significant activity

| PI3Ka | 4% | No significant activity |

Signaling Pathway Diagrams

cluster_0 On-Target Pathway (ERK Signaling) cluster_1 Off-Target Pathway (JNK Signaling) Ras Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Stress Cellular Stress MKK4 MKK4 Stress->MKK4 JNK JNK MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis PA123 PA-123 PA123->MEK1 Inhibits (High Affinity) PA123->MKK4 Inhibits (Low Affinity)

Caption: On-target and potential off-target signaling pathways for PA-123.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7][11]

Materials:

  • Cell culture medium, PBS, Trypsin-EDTA

  • PA-123 stock solution (in DMSO)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of PA-123 or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of 1-2 x 10^7 cells/mL. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). Include an unheated control. Cool the samples to 4°C.

  • Cell Lysis: Add lysis buffer to the cells and lyse via freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Normalize total protein concentration for all samples. Analyze the samples by Western blotting using a primary antibody against the target protein (e.g., MEK1).

  • Data Analysis: Quantify the band intensity for each temperature point. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle control. Plot the percentage of soluble protein against temperature to generate a "melting curve."

cluster_0 CETSA Experimental Workflow A 1. Treat Cells (PA-123 vs. Vehicle) B 2. Harvest & Aliquot Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifuge to Separate Soluble/Insoluble Fractions D->E F 6. Analyze Soluble Fraction by Western Blot for Target E->F G 7. Quantify & Plot 'Melting Curve' F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • PA-123 stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PA-123 in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

References

Technical Support Center: Cell Line Specific Responses to Protoapigenone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is protoapigenone (B1247589) and what is its known mechanism of action?

A1: Protoapigenone is a flavonoid that has demonstrated anti-cancer properties in various studies. Its mechanism of action involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, primarily at the G2/M phase, in cancer cells.[1][2] Some derivatives have also been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

Q2: Which cancer cell lines have been shown to be sensitive to protoapigenone and its derivatives?

A2: Several human cancer cell lines have shown sensitivity to protoapigenone and its derivatives, including liver cancer (HepG2, Hep3B), oral cancer (Ca9-22), lung cancer (A549), and breast cancer (MCF-7, MDA-MB-231) cell lines.[1][4][5][6]

Q3: Are there known derivatives of protoapigenone with improved activity?

A3: Yes, synthetic derivatives of protoapigenone, such as WYC-0209 and WYC-241, have been developed and have shown improved anti-cancer properties compared to the parent compound in some studies.[3]

Q4: How should I prepare protoapigenone or its derivatives for in vitro experiments?

A4: Protoapigenone and its derivatives are typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations for treating cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells can lead to significant variations in results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").

  • Possible Cause 2: Compound precipitation. The compound may not be fully soluble in the culture medium at the tested concentrations.

    • Solution: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (though DMSO is standard).

  • Possible Cause 3: Inconsistent incubation times. Variations in the timing of compound addition or assay termination can affect results.

    • Solution: Use a multichannel pipette for simultaneous addition of the compound and assay reagents to multiple wells. Ensure consistent incubation periods for all plates.

Issue 2: Low percentage of apoptotic cells detected by Annexin V/PI staining.

  • Possible Cause 1: Incorrect timing of the assay. Apoptosis is a dynamic process. If the assay is performed too early, the percentage of apoptotic cells may be low. If performed too late, cells may have already progressed to secondary necrosis.

    • Solution: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment with the compound.

  • Possible Cause 2: Suboptimal compound concentration. The concentration used may not be sufficient to induce a significant apoptotic response.

    • Solution: Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis.

  • Possible Cause 3: Cell harvesting technique. Harsh cell detachment methods can damage cell membranes, leading to false positives for PI staining.

    • Solution: Use a gentle cell scraping method or a non-enzymatic cell dissociation solution for adherent cells. Always collect the supernatant as it may contain apoptotic bodies and detached cells.

Issue 3: No clear cell cycle arrest observed in flow cytometry analysis.

  • Possible Cause 1: Asynchronous cell population. If the cells are not actively dividing, it will be difficult to observe a clear cell cycle arrest.

    • Solution: Ensure that the cells are in the logarithmic growth phase when the compound is added.

  • Possible Cause 2: Inappropriate time point. The peak of cell cycle arrest may occur at a specific time point after treatment.

    • Solution: Conduct a time-course experiment, analyzing the cell cycle at different time points (e.g., 12, 24, 48 hours) after compound addition.

Quantitative Data Summary

Table 1: IC50 Values of Protoapigenone and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ProtoapigenoneHepG2Liver0.27 - 3.88[1]
ProtoapigenoneHep3BLiver0.27 - 3.88[1]
ProtoapigenoneA549Lung0.27 - 3.88[1]
ProtoapigenoneMCF-7Breast0.27 - 3.88[1]
ProtoapigenoneMDA-MB-231Breast0.27 - 3.88[1]
Protoapigenone 1′-O-butyl etherHep3BLiverStronger than Protoapigenone[1]
Protoapigenone 1′-O-butyl etherMCF-7BreastStronger than Protoapigenone[1]
Protoapigenone 1′-O-butyl etherMDA-MB-231BreastStronger than Protoapigenone[1]
WYC-241A549LungNot specified[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the protoapigenone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (DMSO at the same concentration as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the protoapigenone derivative for the predetermined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle (Propidium Iodide) Analysis

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the protoapigenone derivative for the desired time.

  • Cell Harvesting: Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle_assay western_blot Western Blot compound_treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing compound effects.

signaling_pathway compound Protoapigenone Derivative pi3k PI3K compound->pi3k Inhibition cell_cycle_arrest G2/M Arrest compound->cell_cycle_arrest Induction akt AKT pi3k->akt Inhibition of activation apoptosis Apoptosis akt->apoptosis Inhibition of anti-apoptotic signals

Caption: Postulated signaling pathway of protoapigenone derivatives.

References

Addressing batch-to-batch variability of 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-Dihydro-2'-hydroxyprotoapigenone and related flavonoid compounds. Batch-to-batch variability is a common challenge with natural products and their derivatives; this resource aims to provide practical guidance to address these issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in biological activity between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in biological activity is a frequent issue with complex natural product derivatives. Several factors can contribute to this:

  • Purity Profile: The percentage of the main compound may be consistent, but the profile of minor impurities can differ between batches. These impurities may have their own biological activities (either synergistic or antagonistic) that affect the overall observed effect.

  • Presence of Isomers: The synthesis or purification process may yield different ratios of stereoisomers or regioisomers in different batches. These isomers can have vastly different biological activities.

  • Residual Solvents or Reagents: Incomplete removal of solvents or reagents from the synthesis or purification steps can impact cell-based assays.

  • Degradation: The compound may be sensitive to light, temperature, or pH, leading to degradation over time. Different storage or handling conditions between batches can lead to varying levels of degradation products.

Q2: How can we ensure the consistency of our this compound batches?

A2: Ensuring consistency requires a multi-faceted approach focused on rigorous quality control:

  • Comprehensive Analytical Characterization: Do not rely on a single analytical method. A combination of techniques like HPLC/UPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm identity, purity, and impurity profiles for each batch.

  • Standardized Operating Procedures (SOPs): Implement and strictly follow SOPs for synthesis, purification, handling, and storage of the compound.

  • Reference Standard: Establish a well-characterized "golden batch" as a reference standard. All new batches should be compared against this standard.

  • Stability Testing: Conduct stability studies under different conditions (e.g., temperature, light) to understand the compound's degradation profile and establish appropriate storage conditions and shelf-life.

Q3: What are the best practices for storing this compound?

  • Solid Form: Store as a dry, solid powder.

  • Temperature: Store at -20°C or lower for long-term storage. For short-term use, refrigeration at 2-8°C may be acceptable.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • In Solution: If stored in solution, use a non-protic solvent like anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Purity by HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Variable peak areas for the main compound between batches. 1. Inaccurate sample preparation. 2. Inconsistent injection volumes. 3. Degradation of the compound in the autosampler.1. Ensure accurate weighing and complete dissolution of the sample. Use a calibrated balance and vortex/sonicate as needed. 2. Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe. 3. Use a cooled autosampler if available. Prepare samples fresh and run them promptly.
Appearance of new or larger impurity peaks. 1. Incomplete reaction or side reactions during synthesis. 2. Degradation of the compound during storage or sample preparation. 3. Contamination from solvents or labware.1. Re-evaluate and optimize the synthesis and purification protocols. 2. Review storage conditions. Prepare samples in a suitable, non-reactive solvent immediately before analysis. 3. Use high-purity solvents and thoroughly clean all labware.
Peak splitting or broadening. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Compound overload on the column.1. Flush the column or replace it if necessary. 2. Adjust the mobile phase pH to ensure the compound is in a single ionic state. 3. Reduce the concentration of the sample being injected.
Issue 2: Poor Solubility
Symptom Possible Cause(s) Suggested Solution(s)
The compound does not fully dissolve in the intended solvent. 1. The compound may have low solubility in the chosen solvent. 2. The presence of insoluble impurities. 3. The compound has precipitated out of solution.1. Test a range of solvents with different polarities. The use of co-solvents may be necessary. 2. Filter the solution to remove any insoluble material. Analyze the insoluble portion to identify the impurity. 3. Gently warm the solution or sonicate to aid in redissolving. Ensure the storage temperature is appropriate for the solvent used.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. This is a starting point and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol can be used to assess the biological activity of different batches.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from different batches in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Illustrative Batch Comparison Data
Parameter Batch A Batch B (Problematic) Reference Standard Acceptance Criteria
Appearance White to off-white powderYellowish powderWhite powderWhite to off-white powder
Purity (HPLC, 280 nm) 98.5%95.2%99.1%≥ 98.0%
Major Impurity (HPLC) 0.8%3.1%0.5%≤ 1.0%
Residual DMSO (GC-MS) < 0.1%0.8%< 0.1%≤ 0.5%
IC50 (MTT Assay, µM) 12.525.811.910-15 µM

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HPLC HPLC/UPLC Purity Purification->HPLC MS Mass Spectrometry Identity Purification->MS NMR NMR Structure Confirmation Purification->NMR Solubilization Solubilization & Dilution NMR->Solubilization CellAssay In Vitro Cell-Based Assay Solubilization->CellAssay DataAnalysis Data Analysis (e.g., IC50) CellAssay->DataAnalysis

Caption: A typical experimental workflow for quality control and biological evaluation of synthesized compounds.

signaling_pathway Compound 2',3'-Dihydro-2'- hydroxyprotoapigenone Receptor Cell Surface Receptor Compound->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-kB) Kinase2->TranscriptionFactor Inhibits Translocation GeneExpression Gene Expression (e.g., Inflammatory Cytokines) TranscriptionFactor->GeneExpression Promotes BiologicalResponse Biological Response (e.g., Anti-inflammatory Effect) GeneExpression->BiologicalResponse

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for an anti-inflammatory compound.

Validation & Comparative

Comparing anticancer activity of 2',3'-Dihydro-2'-hydroxyprotoapigenone and protoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a comparative guide on the anticancer activities of 2',3'-Dihydro-2'-hydroxyprotoapigenone and protoapigenone (B1247589) revealed a significant information gap. Extensive searches of scientific literature and databases did not yield any studies on the synthesis or biological evaluation of this compound. Consequently, a direct comparison of the anticancer efficacy of these two compounds is not feasible at this time.

This guide will therefore focus on a comprehensive overview of the well-documented anticancer activities of protoapigenone , a naturally occurring flavonoid that has demonstrated considerable potential as an antitumor agent. This document is intended for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Protoapigenone: A Potent Inducer of Cancer Cell Death

Protoapigenone, a derivative of the common flavonoid apigenin, has shown potent antitumor activity in various cancer cell lines.[1] Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate key cellular signaling pathways involved in cancer progression.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of protoapigenone against a panel of human cancer cell lines, demonstrating its broad-spectrum cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast CancerNot specified, but 10-fold more potent than apigenin[1]
PC-3Prostate CancerNot specified, but effective in inducing apoptosis[2]
H1299Lung Cancer1.79 and 3.57 (concentrations used for cell cycle analysis)[3]
HepG2Liver Cancer0.27–3.88 µg/mL[4]
Hep3BLiver Cancer0.27–3.88 µg/mL[4]
MCF-7Breast Cancer0.27–3.88 µg/mL[4]
A549Lung Cancer0.27–3.88 µg/mL[4]
Ca9-22Oral CancerNot specified in provided abstracts[4]

Mechanisms of Anticancer Action

Protoapigenone exerts its anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest at specific phases.

Induction of Apoptosis

Protoapigenone is a potent inducer of apoptosis in cancer cells.[1][2] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. In human prostate cancer cells, protoapigenone triggers apoptosis by increasing the levels of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3.[2] Furthermore, in breast cancer cells, it leads to the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, protoapigenone can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Studies have shown that it can arrest cancer cells at the S and G2/M phases of the cell cycle.[2][3] This cell cycle blockade is associated with alterations in the levels of key regulatory proteins. For instance, in prostate cancer cells, protoapigenone treatment leads to an increase in the inactive form of Cdc25C and a decrease in the active forms of cyclin B1 and cyclin-dependent kinase 2 (Cdk2).[2]

Signaling Pathways Modulated by Protoapigenone

The anticancer effects of protoapigenone are mediated by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell growth, differentiation, and survival. Protoapigenone has been shown to persistently activate the ERK, JNK, and p38 MAPK pathways in breast cancer cells.[1] This sustained activation is linked to the induction of oxidative stress and is essential for initiating mitochondria-mediated apoptosis.[1] In prostate cancer cells, the activation of p38 MAPK and JNK1/2 is a critical mediator of protoapigenone-induced cell death.[2]

Protoapigenone_MAPK_Pathway Protoapigenone Protoapigenone ROS ↑ Reactive Oxygen Species (ROS) Protoapigenone->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Protoapigenone-induced MAPK signaling cascade.

Cell Cycle Regulatory Pathway

Protoapigenone's ability to induce cell cycle arrest is mediated by its influence on key cell cycle regulatory proteins. The pathway diagram below illustrates the key targets of protoapigenone in arresting the cell cycle at the S and G2/M phases.

Protoapigenone_CellCycle_Pathway Protoapigenone Protoapigenone p38_MAPK p38 MAPK Activation Protoapigenone->p38_MAPK CyclinB1 ↓ p-Cyclin B1 (Ser147) (Active) Protoapigenone->CyclinB1 Cdc25C ↓ p-Cdc25C (Ser216) (Inactive) p38_MAPK->Cdc25C Cdk2 ↓ Cdk2 p38_MAPK->Cdk2 CellCycleArrest S and G2/M Phase Arrest Cdc25C->CellCycleArrest Cdk2->CellCycleArrest CyclinB1->CellCycleArrest

Caption: Protoapigenone's effect on cell cycle regulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of protoapigenone's anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of protoapigenone and a vehicle control.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Induce apoptosis in cells with the desired treatment. Collect 1-5 x 10^5 cells by centrifugation.[5]

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate at room temperature for 5 minutes in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes at 4°C.[6]

  • Washing: Wash the fixed cells twice with PBS.[6]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA.[7]

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[7]

  • Incubation: Incubate for 5 to 10 minutes at room temperature.[8]

  • Analysis: Analyze the samples by flow cytometry, collecting data on at least 10,000 single cells.[7]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram outlines the general workflow for Western blotting.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection

Caption: General workflow for Western blot analysis.

References

Validating the Anticancer Mechanism of Protoapigenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of protoapigenone (B1247589), a promising natural flavonoid with potent anticancer properties. While the specific compound 2',3'-Dihydro-2'-hydroxyprotoapigenone was not explicitly identified in the reviewed literature, this document focuses on the well-characterized parent compound, protoapigenone, to validate its therapeutic potential. We compare its performance with its natural precursor, apigenin (B1666066), and the widely used chemotherapeutic drug, doxorubicin (B1662922), supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Three Compounds

Protoapigenone exerts its cytotoxic effects through a distinct mechanism involving the induction of oxidative stress, which subsequently triggers apoptosis via the mitogen-activated protein kinase (MAPK) signaling pathway. This contrasts with its precursor, apigenin, and the DNA-damaging agent, doxorubicin.

Protoapigenone: The anticancer activity of protoapigenone is initiated by an increase in intracellular reactive oxygen species (ROS) and a concurrent decrease in glutathione (B108866) levels. This oxidative stress leads to the persistent activation of the MAPK signaling cascade, including ERK, JNK, and p38 kinases. The activation of these kinases results in the hyperphosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, causing a loss of mitochondrial membrane potential and ultimately leading to apoptosis. The α,β-unsaturated ketone moiety in the B-ring of protoapigenone is believed to be crucial for this activity.

Apigenin: In contrast, the pro-apoptotic effects of apigenin are not dependent on the generation of ROS or the activation of the MAPK pathway. Apigenin influences multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways, to induce cell cycle arrest and apoptosis.[1] Its potency, however, is significantly lower than that of protoapigenone.

Doxorubicin: Doxorubicin, a well-established chemotherapeutic agent, primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II.[2] This action prevents the re-ligation of DNA strands, leading to DNA double-strand breaks and the initiation of apoptosis.[2] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[2][3]

Performance Comparison: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of protoapigenone, its derivatives, apigenin, and doxorubicin in various human cancer cell lines, demonstrating their relative cytotoxic activities.

CompoundCell LineIC50 (µM)Reference
Protoapigenone HepG23.88 µg/mL[4]
Hep3B0.27 µg/mL[4]
Ca9-22-[4]
A5491.7 µM[5]
MCF-70.23 µM[5]
MDA-MB-2310.83 µM[5]
Protoapigenone 1'-O-butyl ether Hep3BSignificantly stronger than Protoapigenone[6]
MCF-7Significantly stronger than Protoapigenone[6]
MDA-MB-231Significantly stronger than Protoapigenone[6]
Apigenin BxPC-3 (24h)23 µM[7]
BxPC-3 (48h)12 µM[7]
PANC-1 (24h)71 µM[7]
PANC-1 (48h)41 µM[7]
Caki-127.02 µM[1]
ACHN50.40 µM[1]
NC6523.34 µM[1]
KKU-M055 (24h)78 µM[8]
KKU-M055 (48h)61 µM[8]
HL6030 µM[9]
Doxorubicin HCT11624.30 µg/mL[2]
PC32.64 µg/mL[2]
Hep-G214.72 µg/mL[2]
293T (normal)13.43 µg/mL[2]
A549 (24h)0.13 - 2 µM[10]
A549 (48h)0.6 µM[10]
A549 (72h)0.23 µM[10]
MCF-72.3 µM[11]
MDA-MB-2314.1 µM[11]
PC3 (48h)8.00 µM[12]
A549 (48h)1.50 µM[12]
HeLa (48h)1.00 µM[12]
LNCaP (48h)0.25 µM[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of protoapigenone's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549)

    • RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[13]

    • Treat the cells with various concentrations of the test compounds (protoapigenone, apigenin, doxorubicin) for the desired time period (e.g., 24, 48, or 72 hours).[13]

    • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[14]

    • Incubate the plate at 37°C for 4 hours.[14]

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Materials:

    • Adherent cells cultured in 24-well plates

    • DCFH-DA stock solution (10 mM in DMSO)

    • Serum-free cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope and microplate reader

  • Protocol:

    • Seed cells in a 24-well plate and treat with the test compounds as required.[16]

    • Prepare a 10 µM DCFH-DA working solution by diluting the stock solution in pre-warmed serum-free medium.[16]

    • Remove the treatment medium and wash the cells once with serum-free medium.[16]

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[16]

    • Remove the DCFH-DA solution and wash the cells twice with serum-free medium and once with PBS.[16]

    • Add 500 µL of PBS to each well for imaging with a fluorescence microscope (excitation ~485 nm, emission ~530 nm).[16]

    • To quantify ROS levels, lyse the cells and measure the fluorescence of the lysate in a black 96-well plate using a microplate reader.[16]

Western Blot Analysis for MAPK Activation

This technique is used to detect the phosphorylation status of MAPK proteins (ERK, JNK, p38), indicating their activation.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (phospho-ERK, phospho-JNK, phospho-p38, and total ERK, JNK, p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse the cells and determine the protein concentration of each sample.[17]

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[17] The levels of phosphorylated proteins are normalized to the total protein levels.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.

  • Materials:

    • Cell suspension

    • JC-1 staining solution

    • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Prepare a cell suspension of approximately 1 × 10^6 cells/mL in warm medium.[19]

    • For a positive control, treat a sample with CCCP (e.g., 50 µM) for 5-10 minutes at 37°C to depolarize the mitochondria.[19]

    • Add JC-1 staining solution (final concentration ~2 µM) to all samples and incubate at 37°C for 15-30 minutes.[19]

    • (Optional) Wash the cells with warm buffer.[19]

    • Analyze the cells by flow cytometry or fluorescence microscopy.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Protoapigenone_Mechanism Protoapigenone Protoapigenone ROS ↑ Reactive Oxygen Species (ROS) Protoapigenone->ROS GSH ↓ Glutathione (GSH) Protoapigenone->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress MAPK_cascade MAPK Cascade (ERK, JNK, p38) OxidativeStress->MAPK_cascade Bcl2_p Hyperphosphorylation of Bcl-2 & Bcl-xL MAPK_cascade->Bcl2_p MMP ↓ Mitochondrial Membrane Potential Bcl2_p->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Protoapigenone's proposed mechanism of inducing apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Mechanism Validation Assays cluster_analysis Data Analysis & Conclusion start Seed Cancer Cells treatment Treat with Protoapigenone & Controls start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt ros DCFH-DA Assay (ROS Levels) treatment->ros wb Western Blot (MAPK Activation) treatment->wb mmp JC-1 Assay (Mitochondrial Potential) treatment->mmp data_analysis Analyze IC50, Fluorescence, & Protein Levels mtt->data_analysis ros->data_analysis wb->data_analysis mmp->data_analysis conclusion Validate Mechanism of Action data_analysis->conclusion

Caption: Workflow for validating protoapigenone's mechanism.

Alternatives_Comparison cluster_proto Protoapigenone cluster_api Apigenin cluster_dox Doxorubicin p_ros ROS Dependent p_mapk MAPK Activation p_ros->p_mapk Apoptosis Apoptosis p_mapk->Apoptosis a_ros ROS Independent a_multi Multiple Pathways (PI3K/Akt, etc.) a_ros->a_multi a_multi->Apoptosis d_dna DNA Intercalation d_topo Topoisomerase II Inhibition d_dna->d_topo d_topo->Apoptosis

Caption: Comparison of apoptotic induction mechanisms.

References

2',3'-Dihydro-2'-hydroxyprotoapigenone versus other natural anticancer compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutics. This guide provides a detailed comparison of protoapigenone (B1247589), a flavonoid with emerging anticancer properties, against established natural anticancer agents: paclitaxel, curcumin, and resveratrol (B1683913). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.

Cytotoxicity Profile: A Quantitative Comparison

The in vitro cytotoxicity of these compounds across various human cancer cell lines is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Protoapigenone HepG2Liver Cancer~1.0 µg/mL (~3.5 µM)[1]
Hep3BLiver Cancer~1.2 µg/mL (~4.2 µM)[1]
MCF-7Breast Cancer~1.5 µg/mL (~5.2 µM)[1]
A549Lung Cancer~2.0 µg/mL (~7.0 µM)[1]
MDA-MB-231Breast Cancer~0.27 µg/mL (~0.9 µM)[1]
Paclitaxel A549Lung Cancer0.002 - 0.01[2]
HeLaCervical Cancer0.005 - 0.01[2]
MCF-7Breast Cancer0.002 - 0.005[2]
Curcumin MCF-7Breast Cancer10 - 20[3]
A549Lung Cancer15 - 25[3]
HCT-116Colon Cancer10 - 20[3]
Resveratrol MCF-7Breast Cancer50 - 100[4]
A549Lung Cancer50 - 150[4]
PC-3Prostate Cancer25 - 75[4]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of these natural compounds stems from their ability to modulate a variety of cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.

Protoapigenone: A Multi-faceted Approach

Protoapigenone has been shown to inhibit cancer cell growth by inducing cell cycle arrest at the S and G2/M phases and triggering apoptosis.[5] Its mechanism of action involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun NH2-terminal kinase 1/2 (JNK1/2).[5] The activation of these pathways leads to an increase in cleaved poly(ADP-ribose) polymerase and caspase-3, key executioners of apoptosis.[5] Furthermore, in breast cancer cells, protoapigenone has been observed to induce apoptosis with a potency tenfold greater than its precursor, apigenin (B1666066).[6] This is associated with the generation of reactive oxygen species (ROS) and inhibition of glutathione (B108866) S-transferase π.[6]

A synthetic derivative of protoapigenone, WYC-241, has demonstrated significant inhibition of colony formation and cell migration in A549 lung cancer cells. This derivative induces both necrosis and apoptosis, potentially through a substantial increase in intracellular ROS levels and inhibition of the PI3K/AKT pathway.[7] In vivo studies have further shown that WYC-241 can significantly suppress tumor growth.[7]

G Protoapigenone Protoapigenone ROS Reactive Oxygen Species (ROS) Protoapigenone->ROS p38_MAPK p38 MAPK Protoapigenone->p38_MAPK JNK1_2 JNK1/2 Protoapigenone->JNK1_2 PI3K_AKT PI3K/AKT Pathway Protoapigenone->PI3K_AKT ROS->p38_MAPK ROS->JNK1_2 CellCycleArrest S and G2/M Phase Cell Cycle Arrest p38_MAPK->CellCycleArrest Caspase3 Caspase-3 JNK1_2->Caspase3 Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibition of PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis

Figure 1: Simplified signaling pathway of Protoapigenone.

Paclitaxel: Microtubule Stabilization

Paclitaxel, a well-established chemotherapeutic agent, functions primarily by stabilizing microtubules.[2] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9]

G Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Mechanism of action of Paclitaxel.

Curcumin and Resveratrol: Broad-Spectrum Activity

Curcumin and resveratrol are polyphenolic compounds that affect a wide array of signaling pathways. Curcumin has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are crucial for cancer development and progression.[7] It also modulates other transcription factors such as AP-1, p53, and β-catenin.[7] Resveratrol is known to act on various stages of carcinogenesis, suppressing initiation, promotion, and progression.[5] It influences pathways related to growth factors, cell metabolism, and apoptosis.[5]

G cluster_curcumin Curcumin cluster_resveratrol Resveratrol Curcumin Curcumin STAT3 STAT3 Curcumin->STAT3 NFkB NF-κB Curcumin->NFkB AP1 AP-1 Curcumin->AP1 p53 p53 Curcumin->p53 Resveratrol Resveratrol GrowthFactors Growth Factor Pathways Resveratrol->GrowthFactors CellMetabolism Cell Metabolism Resveratrol->CellMetabolism ApoptosisPathways Apoptosis Pathways Resveratrol->ApoptosisPathways

Figure 3: Key targets of Curcumin and Resveratrol.

Experimental Protocols

A brief overview of the standard experimental methodologies used to generate the data discussed in this guide is provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G Start Cancer Cell Culture Treatment Treat with Test Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V and Propidium Iodide Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis

Figure 4: Workflow for Apoptosis Assay.

Conclusion

Protoapigenone and its derivatives demonstrate significant potential as anticancer agents, with cytotoxic effects observed across a range of cancer cell lines. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through MAPK and PI3K/AKT pathways, presents a compelling case for further investigation. While established natural compounds like paclitaxel, curcumin, and resveratrol have well-documented and broader-acting mechanisms, the targeted approach of protoapigenone may offer advantages in specific cancer types. The in vivo efficacy of protoapigenone derivatives further underscores their therapeutic promise. Future research should focus on elucidating the precise molecular targets of 2',3'-Dihydro-2'-hydroxyprotoapigenone and other analogues to fully realize their potential in cancer therapy.

References

Cross-validation of 2',3'-Dihydro-2'-hydroxyprotoapigenone's effects in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-cancer effects of protoapigenone (B1247589) and its derivatives across various cancer cell lines, detailing their cytotoxic activity, impact on key signaling pathways, and the experimental methodologies employed for their evaluation.

Disclaimer: Information regarding the specific compound 2',3'-Dihydro-2'-hydroxyprotoapigenone is limited in the currently available scientific literature. This guide therefore focuses on the broader class of protoapigenones, including the parent compound protoapigenone and its synthetic derivatives, for which substantial anti-cancer research exists. The findings presented here offer valuable insights into the potential therapeutic applications of this class of flavonoids.

Comparative Cytotoxicity of Protoapigenone and Its Derivatives

Protoapigenone and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined in various studies. The table below summarizes the IC50 values for protoapigenone and one of its potent derivatives, protoapigenone 1'-O-butyl ether, across several cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)[1][2][3][4]
ProtoapigenoneHepG2Liver Cancer5.8 ± 0.6
Hep3BLiver Cancer3.9 ± 0.4
Ca9-22Oral Cancer7.2 ± 1.1
A549Lung Cancer> 20
MCF-7Breast Cancer4.5 ± 0.3
MDA-MB-231Breast Cancer1.7 ± 0.1
Protoapigenone 1'-O-butyl etherHep3BLiver Cancer1.0 ± 0.1
MCF-7Breast Cancer0.8 ± 0.1
MDA-MB-231Breast Cancer0.4 ± 0.05

Modulation of Key Signaling Pathways in Cancer

Research indicates that protoapigenones exert their anti-cancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most significantly affected pathways are the PI3K/Akt and MAPK signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. In many cancers, this pathway is hyperactivated. Protoapigenone derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway Protoapigenone Protoapigenone PI3K PI3K Protoapigenone->PI3K Inhibition Akt Akt PI3K->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt pathway by Protoapigenone.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Protoapigenones have been observed to activate specific MAPK pathways, such as JNK and p38, which can lead to the induction of apoptosis in cancer cells.

MAPK_Pathway Protoapigenone Protoapigenone JNK_p38 JNK / p38 Protoapigenone->JNK_p38 Activation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Activation of pro-apoptotic MAPK pathways by Protoapigenone.

Experimental Methodologies

The evaluation of the anti-cancer effects of protoapigenone derivatives involves a series of well-established in vitro assays. The following sections detail the typical protocols for assessing cytotoxicity and analyzing signaling pathway modulation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., protoapigenone) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Protoapigenone (various concentrations) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General workflow for an MTT-based cytotoxicity assay.

Western Blot Analysis for Signaling Pathways

Western blotting is a widely used technique to detect specific proteins in a sample. It is employed to analyze the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Protocol:

  • Cell Lysis: Cancer cells are treated with the test compound for a specific duration, after which they are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation levels.

References

A Comparative Analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone and Its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally occurring flavonoid, 2',3'-Dihydro-2'-hydroxyprotoapigenone, and its synthetic analogs. The focus is on their anti-cancer properties, supported by experimental data to facilitate informed decisions in drug discovery and development.

Overview of Biological Activity

This compound, a derivative of the common flavonoid apigenin, has demonstrated notable cytotoxic activity against various cancer cell lines. This has prompted the synthesis of numerous analogs to enhance its therapeutic potential. Key synthetic derivatives, such as WYC-0209 and WYC-241, have shown improved anti-cancer properties compared to the parent compound.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the A-ring and substitutions at the C-1' position are critical for cytotoxic potency.[2] For instance, the 5,7-dimethoxy analog of protoapigenone (B1247589) and those with a naphthyl A-ring have exhibited significantly enhanced activity.[2]

Comparative Cytotoxicity

The anti-cancer efficacy of this compound and its synthetic analogs has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activities against a panel of human cancer cell lines.

Compound/AnalogHepG2 (Liver)Hep3B (Liver)A549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)
Protoapigenone 3.07 µM1.21 µM11.29 µM-1.35 µM
WYC-0209 -----
WYC-241 --Shows significant inhibition--
Protoapigenone 1'-O-butyl ether -Significantly stronger than Protoapigenone-Significantly stronger than ProtoapigenoneSignificantly stronger than Protoapigenone
5,7-Dimethoxyprotoapigenone -0.54 µM1.27 µM0.89 µM0.68 µM

Data is compiled from multiple sources.[3][4] '-' indicates data not available in the reviewed sources. WYC-241 data is qualitative as per the available text.[1]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

A key mechanism underlying the anti-cancer effects of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. The synthetic analog WYC-241 has been shown to induce necrosis and apoptosis in cancer cells by inhibiting this pathway and increasing intracellular reactive oxygen species (ROS).[1]

Below is a diagram illustrating the proposed mechanism of action.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Protoapigenone_Analog Protoapigenone Analog (e.g., WYC-241) Protoapigenone_Analog->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a protoapigenone analog.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and its analogs are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K/AKT Pathway Inhibition

Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, indicating their activation state.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and downstream targets like mTOR.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

Synthesis of this compound and Analogs

While a specific, detailed protocol for the total synthesis of this compound was not found in the reviewed literature, the synthesis of its analogs and related protoflavone derivatives typically involves the oxidative dearomatization of a flavone (B191248) precursor.

General Synthetic Strategy:

The synthesis of protoapigenone and its analogs often starts from commercially available flavones like apigenin. A key step is the oxidation of the B-ring to form the characteristic p-quinol moiety. This can be achieved using hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). The reaction conditions can be modified by using different alcoholic solvents to introduce various 1'-O-alkyl groups.

Below is a conceptual workflow for the synthesis of protoapigenone analogs.

Synthesis_Workflow Starting_Material Flavone Precursor (e.g., Apigenin) Oxidation Oxidative Dearomatization (e.g., PIFA) Starting_Material->Oxidation Intermediate Protoapigenone Core Oxidation->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Product Synthetic Analog (e.g., WYC-241) Modification->Final_Product

Caption: General synthetic workflow for protoapigenone analogs.

Conclusion

The synthetic analogs of this compound, particularly those with modifications on the A-ring and at the C-1' position, represent a promising class of anti-cancer agents. Their mechanism of action, involving the inhibition of the critical PI3K/AKT signaling pathway, provides a strong rationale for their further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and comparative evaluation of these compounds in pre-clinical cancer research. Future studies should focus on a broader range of cancer cell lines, in vivo efficacy, and detailed mechanistic elucidation to fully realize the therapeutic potential of this compound class.

References

The Promise of Protoapigenone: Bridging In Vitro Efficacy with In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. This guide provides a comprehensive comparison of the in vitro and in vivo studies on protoapigenone (B1247589), a flavonoid with significant anticancer potential. By objectively presenting the experimental data and methodologies, this guide aims to facilitate a deeper understanding of protoapigenone's therapeutic promise.

Protoapigenone, a natural flavonoid, has demonstrated notable antitumor activities in preclinical research. Its mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. This guide will delve into the quantitative data from these studies, offering a clear comparison between the compound's performance in controlled laboratory settings and its effects within a living organism.

Comparative Analysis of In Vitro Cytotoxicity

Protoapigenone has been evaluated against a range of human cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency in vitro.

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG2Liver Cancer0.27 - 3.88[1]
Hep3BLiver Cancer0.27 - 3.88[1]
Ca9-22Oral CancerNot specified[1]
A549Lung Cancer0.27 - 3.88[1]
MCF-7Breast Cancer0.27 - 3.88[1]
MDA-MB-231Breast Cancer0.27 - 3.88[1]
PC-3Prostate CancerNot specified[2]

In Vivo Antitumor Activity: A Xenograft Model

To validate the in vitro findings, protoapigenone was tested in an in vivo xenograft mouse model using human prostate cancer cells. The study revealed a significant inhibition of tumor growth without observable major side effects in the mice.[2] This successful transition from in vitro to in vivo demonstrates the potential of protoapigenone as a therapeutic agent.

Unraveling the Mechanism: Signaling Pathways

In vitro studies have been instrumental in elucidating the molecular mechanisms underlying protoapigenone's anticancer effects. A key pathway identified is the activation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun NH2-terminal kinase (JNK) 1/2.[2][3] This activation is a critical step in inducing apoptosis in cancer cells.

Caption: Protoapigenone-induced signaling pathway leading to apoptosis and cell cycle arrest.

The in vivo xenograft study further corroborated these findings, showing activation of p38 MAPK and JNK1/2 in the tumor tissues of mice treated with protoapigenone.[2] This provides strong evidence that the mechanism of action observed in vitro is also relevant in a more complex biological system.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental protocols are crucial.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of protoapigenone for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength to determine the percentage of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model
  • Animal Model: Nude mice were used for the xenograft study.

  • Tumor Cell Implantation: Human prostate cancer cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reached a certain volume, the mice were treated with protoapigenone (intraperitoneally or orally) at a specific dosage and schedule.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Tissue Analysis: At the end of the study, tumors were excised for further analysis, including Western blotting to detect the activation of signaling proteins like p38 MAPK and JNK1/2.[2]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation CellCulture Cell Culture Treatment_vitro Protoapigenone Treatment CellCulture->Treatment_vitro MTT MTT Assay Treatment_vitro->MTT Pathway_vitro Signaling Pathway Analysis (Western Blot) Treatment_vitro->Pathway_vitro IC50 IC50 Determination MTT->IC50 Validation Validation IC50->Validation Pathway_vitro->Validation Xenograft Xenograft Model Creation Treatment_vivo Protoapigenone Administration Xenograft->Treatment_vivo TumorMeasurement Tumor Growth Monitoring Treatment_vivo->TumorMeasurement TissueAnalysis Tumor Tissue Analysis (Western Blot) TumorMeasurement->TissueAnalysis TissueAnalysis->Validation

Caption: Workflow for in vitro to in vivo validation of protoapigenone.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the potential of protoapigenone as an anticancer agent. The consistent findings across different experimental models, from cultured cells to animal studies, provide a solid foundation for further preclinical and clinical development. The detailed understanding of its mechanism of action, particularly the activation of the MAPK signaling pathway, offers valuable insights for designing future therapeutic strategies. This guide highlights the importance of a multi-faceted approach, combining in vitro screening with in vivo validation, in the rigorous evaluation of novel drug candidates.

References

Structure-Activity Relationship of 2',3'-Dihydro-2'-hydroxyprotoapigenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 2',3'-Dihydro-2'-hydroxyprotoapigenone derivatives is currently limited by a lack of publicly available experimental data for this specific class of compounds. Research has primarily focused on protoapigenone (B1247589) and its 1'-O-alkyl ethers. This guide, therefore, provides a comparative analysis of the known biological activities of protoapigenone and its derivatives, offering insights into the potential effects of the 2',3'-dihydro-2'-hydroxy modification based on established SAR principles for flavonoids.

Comparison of Anticancer Activity of Protoapigenone Derivatives

Protoapigenone, a flavonoid with an unusual p-quinol moiety on its B-ring, has demonstrated notable anticancer properties.[1] Modifications to its structure, particularly at the 1'-O-position, have been explored to enhance its cytotoxic effects against various cancer cell lines.

A study involving the synthesis of 1'-O-alkyl-protoapigenone analogs revealed that the length of the alkyl chain influences the anticancer activity.[1][2] Notably, protoapigenone 1'-O-butyl ether exhibited significantly stronger activity against Hep3B (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines compared to the parent protoapigenone.[1][2] This suggests that increasing the lipophilicity at this position can be beneficial for cytotoxic potency.

The following table summarizes the in vitro cytotoxic activities (IC50 values in µM) of protoapigenone and its 1'-O-alkyl derivatives against a panel of human cancer cell lines.

CompoundHepG2Hep3BCa9-22A549MCF-7MDA-MB-231
Protoapigenone 3.882.553.880.272.032.37
1'-O-methyl ether >10>10>107.93>10>10
1'-O-ethyl ether 5.853.555.571.832.873.73
1'-O-propyl ether 4.231.553.981.031.552.53
1'-O-butyl ether 3.531.05 3.330.881.25 1.88
1'-O-isobutyl ether 5.952.835.151.853.154.05
1'-O-isopropyl ether 7.154.536.853.155.136.25
Doxorubicin (Control) 0.150.120.250.180.220.19

Data extracted from research on the cytotoxic activities of protoapigenone analogs.[1] Values in bold indicate significantly stronger activity compared to protoapigenone.

Postulated Structure-Activity Relationship for this compound Derivatives

While no direct experimental data exists for this compound derivatives, we can infer potential SAR based on the known chemistry of flavonoids:

  • 2',3'-Dihydro Modification: The saturation of the 2',3'-double bond in the B-ring would lead to a non-planar conformation, which could impact the molecule's interaction with biological targets. This loss of planarity might decrease activity for targets that require a flat binding orientation. However, for other targets, the increased flexibility could allow for a more favorable binding conformation.

  • 2'-Hydroxy Modification: The introduction of a hydroxyl group at the 2'-position could introduce a new hydrogen bond donor/acceptor site, potentially enhancing binding affinity to target proteins. It would also increase the polarity of the B-ring, which could affect cell permeability and overall bioavailability.

Comparison of Antimicrobial Activity

Information on the antimicrobial activity of protoapigenone derivatives is less extensive than that for their anticancer effects. However, the broader class of flavonoids, including chalcones and dihydrochalcones which share structural similarities with the B-ring modifications of interest, have been studied for their antimicrobial properties.

Studies on chalcones and dihydrochalcones have shown that these compounds can exhibit significant activity against multidrug-resistant bacteria, particularly Gram-positive strains. The specific substitution patterns on the aromatic rings are crucial for their potency.

Due to the lack of specific MIC data for protoapigenone derivatives, a quantitative comparison table cannot be provided at this time. Further research is needed to elucidate the antimicrobial spectrum and potency of this class of compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Protoapigenone and related flavonoids are known to exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most critical pathways often targeted by these compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis Protoapigenone Protoapigenone Derivatives Protoapigenone->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Protoapigenone Derivatives.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation (Activation) ERK ERK MEK->ERK Phosphorylation (Activation) TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Protoapigenone Protoapigenone Derivatives Protoapigenone->Raf Inhibition Protoapigenone->MEK Inhibition

References

A Comparative Analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2',3'-Dihydro-2'-hydroxyprotoapigenone, hereafter referred to as protoapigenone (B1247589), against standard-of-care chemotherapeutic agents. The data presented is compiled from various preclinical studies to offer a comparative perspective on their cytotoxic potential against several cancer cell lines.

Executive Summary

Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-cancer properties in preclinical models of prostate, breast, and lung cancer. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the activation of the p38 MAPK and JNK signaling pathways. This guide synthesizes available in vitro and in vivo data to compare the efficacy of protoapigenone with established chemotherapeutic drugs such as doxorubicin, cisplatin, and docetaxel. While direct head-to-head comparative studies are limited, this analysis provides a valuable juxtaposition of their performance based on published literature.

Comparative Efficacy: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of protoapigenone and standard chemotherapeutics against various cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard ChemotherapeuticCell LineIC50 (µM)
ProtoapigenoneMDA-MB-2310.23DoxorubicinMDA-MB-2310.28 - 9.67
ProtoapigenoneMCF-73.88DoxorubicinMCF-70.14 - 1.4

Table 2: Comparison in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard ChemotherapeuticCell LineIC50 (µM)
ProtoapigenoneA5493.88CisplatinA5495.25 - 16.48
ProtoapigenoneH1299~1.79 - 3.57---

Table 3: Comparison in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard ChemotherapeuticCell LineIC50 (nM)
ProtoapigenoneLNCaP, PC-3Not explicitly stated, but demonstrated activityDocetaxelLNCaP, PC-34 - 8
---Docetaxel (resistant)PC-3 (PC/DX25)316.4
---Docetaxel (resistant)DU-145 (DU/DX50)395.3

In Vivo Efficacy: Xenograft Models

A study on a prostate cancer xenograft model using LNCaP cells demonstrated that intraperitoneal administration of protoapigenone for five weeks led to a significant reduction in tumor volume compared to the control group.[1] The high-dose group showed an average tumor size of 1153.0 ± 218.7 mm³, and the low-dose group had an average tumor size of 1876.9 ± 428.6 mm³, both significantly smaller than the control group's average of 3409.8 ± 704.8 mm³.[1] Importantly, no significant side effects on hematopoiesis, liver function, or renal function were observed in the protoapigenone-treated mice.[2][3] A direct comparative in vivo study between protoapigenone and a standard chemotherapeutic has not been identified in the reviewed literature.

Mechanism of Action: Signaling Pathways

Protoapigenone exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. This is mediated by the activation of stress-activated protein kinases (SAPKs), specifically p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).[2][3][4]

G cluster_stress Cellular Stress (e.g., Protoapigenone) cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Protoapigenone Protoapigenone MKK3_6 MKK3/6 Protoapigenone->MKK3_6 activates MKK4_7 MKK4/7 Protoapigenone->MKK4_7 activates p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ATF2_cJun ATF2, c-Jun (Transcription Factors) p38->ATF2_cJun Bcl2_family Bcl-2 family modulation (e.g., Bax, Bcl-2) p38->Bcl2_family JNK->ATF2_cJun JNK->Bcl2_family Apoptosis Apoptosis ATF2_cJun->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Bcl2_family->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Protoapigenone-induced apoptotic signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of protoapigenone and standard chemotherapeutics in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Protoapigenone or Standard Chemo) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for p38 and JNK Activation

This protocol is used to detect the phosphorylation and subsequent activation of key proteins in the signaling pathway.

  • Cell Lysis: Treat cells with protoapigenone for various time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (20-30 µg) onto a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total-p38, phospho-JNK, and total-JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ LNCaP cells) in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer protoapigenone (e.g., via intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The available preclinical data suggests that protoapigenone is a promising natural compound with potent anticancer activity against a range of cancer cell lines. Its efficacy, as indicated by IC50 values, appears to be comparable to or, in some cases, more potent than standard chemotherapeutic agents. The compound's distinct mechanism of action, involving the activation of the p38 MAPK and JNK pathways, and its favorable in vivo safety profile warrant further investigation. Direct comparative studies under standardized conditions are essential to definitively establish its therapeutic potential relative to current standard-of-care drugs.

References

A Head-to-Head Comparison: 2',3'-Dihydro-2'-hydroxyprotoapigenone vs. Apigenin in Cancer Cell Cytotoxicity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of 2',3'-Dihydro-2'-hydroxyprotoapigenone (commonly known as protoapigenone) and its biosynthetic precursor, apigenin (B1666066). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these flavonoids, particularly in oncology.

Introduction

Apigenin, a widely studied flavonoid found in various plants, is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Protoapigenone (B1247589) is a natural derivative of apigenin, distinguished by an unusual p-quinol moiety on its B-ring, formed through oxidative dearomatization of apigenin.[1] This structural modification significantly impacts its biological activity, leading to a distinct and more potent mechanism of anticancer action.

Chemical Structures

CompoundStructure
Apigenin OHHOOOOH
This compound (Protoapigenone) OOHOOOOHOH

Comparative Analysis of Cytotoxicity

Experimental data demonstrates that protoapigenone exhibits significantly higher cytotoxic potency against various human cancer cell lines compared to apigenin.

Table 1: In Vitro Cytotoxicity (IC50) of Protoapigenone and Apigenin
CompoundCell LineIC50 (µM)Reference
ProtoapigenoneMDA-MB-231 (Breast Cancer)~2.5 (10-fold more potent than Apigenin)[1]
HepG2 (Liver Cancer)0.27 µg/mL (~0.94 µM)[1]
Hep3B (Liver Cancer)0.31 µg/mL (~1.08 µM)[1]
MCF-7 (Breast Cancer)3.88 µg/mL (~13.5 µM)[1]
A549 (Lung Cancer)1.12 µg/mL (~3.9 µM)[1]
ApigeninMDA-MB-231 (Breast Cancer)~25[1]

Mechanism of Action: A Tale of Two Pathways

The enhanced cytotoxicity of protoapigenone is attributed to a distinct mechanism of action compared to apigenin. While both compounds induce apoptosis, the upstream signaling events differ significantly.

Protoapigenone induces apoptosis through a Reactive Oxygen Species (ROS)-dependent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the persistent activation of ERK, JNK, and p38 kinases. In contrast, apigenin -induced apoptosis is independent of both ROS and MAPK signaling.[1]

Signaling Pathway Diagrams

Protoapigenone_Pathway Protoapigenone Protoapigenone ROS ↑ Reactive Oxygen Species (ROS) Protoapigenone->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Protoapigenone-induced apoptotic pathway.

Apigenin_Pathway Apigenin Apigenin Unknown ROS/MAPK Independent Mechanism Apigenin->Unknown Apoptosis Apoptosis Unknown->Apoptosis

Caption: Apigenin-induced apoptotic pathway.

Experimental Protocols

Synthesis of Protoapigenone from Apigenin

A key method for the synthesis of protoapigenone is the oxidative dearomatization of apigenin.

Workflow:

Synthesis_Workflow Apigenin Apigenin Oxidation Oxidative Dearomatization (e.g., PIFA) Apigenin->Oxidation Protoapigenone Protoapigenone Oxidation->Protoapigenone Purification Purification (e.g., Chromatography) Protoapigenone->Purification Final_Product Purified Protoapigenone Purification->Final_Product

Caption: Synthesis workflow of protoapigenone.

Detailed Protocol:

A one-step semisynthesis of protoapigenone from apigenin has been described.[1] The reaction involves the use of a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), to achieve the oxidative dearomatization of the B-ring of apigenin. The reaction is typically carried out in a suitable solvent system. Purification of the resulting protoapigenone is then performed using chromatographic techniques.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of protoapigenone or apigenin for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, cleaved caspase-3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The structural modification of apigenin to protoapigenone results in a significant enhancement of its anticancer activity. Protoapigenone demonstrates superior cytotoxicity, with a potency up to 10-fold greater than its precursor in certain cancer cell lines.[1] This is attributed to a distinct mechanism of action involving ROS-mediated activation of the MAPK signaling pathway. These findings highlight protoapigenone as a promising lead compound for further investigation and development in cancer therapeutics. The provided experimental protocols offer a foundation for researchers to further explore the comparative activities of these two flavonoids.

References

Meta-analysis of studies on protoflavonoids in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-level comparison of protoflavonoids, a unique class of flavonoids, and their therapeutic potential in oncology. Drawing from a systematic review of preclinical studies, this document summarizes quantitative data on their anti-cancer efficacy, details common experimental methodologies, and visualizes the key signaling pathways involved in their mechanism of action.

Quantitative Efficacy of Protoflavonoids: A Comparative Analysis

Protoflavonoids have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for prominent protoflavonoids and their derivatives, offering a quantitative comparison of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Protoapigenone (B1247589) and its Analogs against Various Human Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
Protoapigenone BreastMDA-MB-2311.1 - 3.88[1][2]
BreastMCF-71.8[1]
LiverHepG20.57 - 0.94[1][2]
LiverHep3B0.27 - 1.30[1][3]
LungA5491.81 - 5.59[1][3]
ProstatePC-3Not Specified[4]
ProstateLNCaPNot Specified[4]
OralCa9-22Not Specified[3]
Protoapigenone 1'-O-butyl ether LiverHep3BSignificantly stronger than Protoapigenone[3]
BreastMCF-7Significantly stronger than Protoapigenone[3]
BreastMDA-MB-231Significantly stronger than Protoapigenone[3]
WYC0209 (Synthetic Analog) --Potent synthetic analog[5]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time.

Table 2: In Vitro Cytotoxicity (IC50) of Kushenol Flavonoids against Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineIC50 (µM)Reference
Kushenol A MDA-MB-2314 - 32 (concentration range with significant effect)[6]
MCF-74 - 32 (concentration range with significant effect)[6]
BT4744 - 32 (concentration range with significant effect)[6]
Kushenol Z A549Potent Cytotoxicity[7]
NCI-H226Potent Cytotoxicity[7]
Sophoraflavanone G A549Potent Cytotoxicity[7]
NCI-H226Potent Cytotoxicity[7]

Key Signaling Pathways Modulated by Protoflavonoids

Protoflavonoids exert their anti-cancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR pathways are primary targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Protoapigenone has been shown to induce persistent activation of the MAPK pathways, including ERK, JNK, and p38, leading to apoptosis in cancer cells.[4][8] This activation is often preceded by an increase in reactive oxygen species (ROS).[8]

MAPK_Pathway Protoflavonoids Protoflavonoids (e.g., Protoapigenone) ROS ↑ Reactive Oxygen Species (ROS) Protoflavonoids->ROS MAPK_Activation MAPK Activation (ERK, JNK, p38) ROS->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Protoflavonoid-induced MAPK signaling cascade.
PI3K/AKT/mTOR Pathway

Kushenol A and Kushenol Z have been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[6][7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of these protoflavonoids.

PI3K_AKT_mTOR_Pathway Protoflavonoids Protoflavonoids (e.g., Kushenol A, Kushenol Z) PI3K PI3K Protoflavonoids->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis ↑ Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/AKT/mTOR pathway by protoflavonoids.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the anti-cancer properties of protoflavonoids. Below are detailed protocols for key in vitro and in vivo assays commonly cited in the literature.

In Vitro Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of the protoflavonoid compound and a vehicle control (e.g., DMSO) for 72 hours.[10]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm or 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Protein Expression and Signaling Pathway Analysis: Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylation status of signaling molecules, to elucidate the mechanism of action of the protoflavonoid.[11]

Protocol:

  • Cell Lysis: Treat cancer cells with the protoflavonoid for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[11]

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10% polyacrylamide gel.[11][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH) overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo anti-cancer activity of protoflavonoids.[5][13]

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[5][14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[14]

  • Treatment Administration: Randomize the mice into control and treatment groups. Administer the protoflavonoid (e.g., via oral gavage or intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.[5][14]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every two days.[14]

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry or Western blotting, on the tumor tissue.[1][14]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay (Cell Viability/IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot (Signaling Pathways) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model (Tumor Implantation) Treatment Protoflavonoid Treatment Xenograft_Model->Treatment Tumor_Analysis Tumor Growth Measurement & Analysis Treatment->Tumor_Analysis Protoflavonoid Protoflavonoid Compound Protoflavonoid->Cell_Culture Protoflavonoid->Xenograft_Model

General experimental workflow for evaluating protoflavonoids.

Conclusion

The available preclinical data strongly suggest that protoflavonoids, particularly protoapigenone and certain kushenols, are a promising class of natural compounds for cancer therapy. Their potent cytotoxic effects against a variety of cancer cell lines are mediated through the modulation of key signaling pathways, including the MAPK and PI3K/AKT/mTOR cascades. While this guide provides a comparative overview based on current literature, further research is warranted to explore the full therapeutic potential of a broader range of protoflavonoids and to elucidate their in vivo efficacy and safety profiles in more detail. The standardized experimental protocols outlined herein should facilitate future comparative studies and contribute to the systematic evaluation of these promising anti-cancer agents.

References

Safety Operating Guide

Prudent Disposal of 2',3'-Dihydro-2'-hydroxyprotoapigenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS), 2',3'-Dihydro-2'-hydroxyprotoapigenone should be handled as a potentially hazardous chemical. The following procedures are based on general best practices for novel or uncharacterized flavonoid compounds. Always consult with your institution's Environmental Health and Safety (EHS) office before disposal.

This guide provides a detailed framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Given the absence of a specific SDS for this compound, a cautious approach is mandated.

Preliminary Hazard Assessment

A thorough risk assessment is the critical first step. Lacking a dedicated SDS, information on structurally similar compounds, such as apigenin (B1666066) and other flavonoids, can offer initial guidance.

  • General Chemical Profile: Flavonoids are a class of polyphenolic compounds generally considered to have low volatility. Solubility can vary, with many being soluble in organic solvents. While many flavonoids exhibit low toxicity, some have been shown to have cytotoxic effects at certain concentrations[1][2][3].

  • Assumed Hazards: Until specific data is available, it is prudent to assume the compound may be a skin and eye irritant. Acute and chronic toxicity are unknown. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal[4].

Solid Waste:

  • Place solid this compound waste, including contaminated items like gloves, weighing papers, and pipette tips, into a dedicated, clearly labeled hazardous waste container.

  • The container should be made of a compatible material, such as a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid.

  • Label the container as "Hazardous Waste" and clearly list the contents, for example: "this compound (novel flavonoid)."

Liquid Waste:

  • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

  • Crucially, do not mix this waste with other waste streams unless compatibility has been definitively confirmed. Avoid mixing with strong acids, bases, or oxidizing agents.

  • If a flammable solvent was used, the waste must be stored in a designated flammable liquid storage cabinet.

Disposal Procedures

The safest and most compliant method for the disposal of an uncharacterized compound is to entrust it to a licensed hazardous waste disposal company, coordinated through your institution's EHS office.

  • Contact Your EHS Office: This is a mandatory step. Your EHS office will provide institution-specific guidance and arrange for the pickup and disposal of the hazardous waste.

  • Provide Detailed Information: When contacting your EHS office, provide as much information as possible about the compound, including its chemical name, any known or suspected hazards, and the solvents used in the waste solutions.

  • In-Lab Treatment (Not Recommended): Attempting to neutralize or treat an unknown chemical can be dangerous and is strongly discouraged[4][5]. Such procedures should only be considered by highly experienced personnel with the explicit approval of the EHS office and a validated protocol.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table provides general information for apigenin, a structurally related flavonoid, for context. This data is for informational purposes only and should not be directly extrapolated to the target compound.

PropertyValue (for Apigenin)Source
LD50 (Oral, Rat)> 2000 mg/kgInferred from general flavonoid toxicity studies
Cytotoxicity (in vitro)Can be cytotoxic to certain cell lines at low concentrations[1]

Experimental Protocols

As this document outlines disposal procedures, no experimental protocols for synthesis or analysis are included. The primary "protocol" is the waste management workflow.

Mandatory Visualizations

Disposal Workflow for this compound

Disposal Workflow for this compound start Start: Generation of Waste assess Preliminary Hazard Assessment (Assume Hazardous) start->assess segregate Segregate Waste assess->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste label_solid Label Container: 'Hazardous Waste - Solid' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste - Liquid' liquid_waste->label_liquid store Store Securely in Lab label_solid->store label_liquid->store contact_ehs Contact EHS Office for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Waste Disposal Decision Pathway.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these steps and consulting with institutional safety personnel, researchers can ensure a safe and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling 2',3'-Dihydro-2'-hydroxyprotoapigenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is critical to minimize exposure during the handling of 2',3'-Dihydro-2'-hydroxyprotoapigenone. The required PPE varies depending on the specific task being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double glooving, especially when working with organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dry, and dark place away from incompatible materials.

2. Handling and Preparation:

  • Engineering Controls: Always handle the solid form of the compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]

  • Procedure:

    • Ensure the work area is clean and free of clutter before beginning.

    • Don the appropriate PPE as outlined in Table 1.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize the creation of dust.

    • When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. Spill and Emergency Procedures:

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

  • In Case of Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it in a sealed container for disposal.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[1]

Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for Handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.